molecular formula C10H9NO2S B098942 2-(Methylsulfonyl)quinoline CAS No. 17075-19-3

2-(Methylsulfonyl)quinoline

货号: B098942
CAS 编号: 17075-19-3
分子量: 207.25 g/mol
InChI 键: YOOJHKWYSKGJBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Methylsulfonyl)quinoline (CAS 17075-19-3) is a high-value quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a methylsulfonyl functional group at the 2-position of the quinoline scaffold, a structure recognized for its wide spectrum of pharmacological activities . This chemical serves as a versatile synthetic intermediate and building block for developing novel bioactive molecules. Recent research highlights the application of similar 2-(methylsulfonyl)quinoline derivatives in the synthesis of complex heterocyclic compounds, such as pyrido[2,3-d]pyrimidinones, which have demonstrated promising anticancer activity against breast carcinoma cell lines (e.g., MCF-7) in vitro . The methylsulfonyl group is a critical pharmacophore in drug design, notably contributing to the potency of selective COX-2 inhibitors with potential anticancer applications . Furthermore, the quinoline nucleus itself is a privileged structure in antileishmanial agent development, making this derivative a compound of interest for research into treatments for neglected tropical diseases . As a key intermediate, 2-(Methylsulfonyl)quinoline enables efficient structural diversification in the search for new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-14(12,13)10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOJHKWYSKGJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495317
Record name 2-(Methanesulfonyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17075-19-3
Record name 2-(Methanesulfonyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Signature of 2-(Methylsulfonyl)quinoline: An In-depth ¹H and ¹³C NMR Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For the researcher, scientist, or drug development professional, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. In the realm of heterocyclic chemistry, quinoline and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents and functional materials. This guide provides an in-depth technical exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of a specific, yet illustrative, derivative: 2-(Methylsulfonyl)quinoline.

This document moves beyond a simple listing of chemical shifts. As a Senior Application Scientist, the goal is to impart a deeper understanding of the why behind the data—the causal relationships between molecular structure and spectroscopic output. We will delve into the principles of chemical shift and coupling constants as they pertain to this molecule, offer a field-proven experimental protocol, and present the expected data in a clear, digestible format. Every piece of information is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

The Molecular Architecture: Understanding the Electronic Landscape

Before delving into the spectra, it is crucial to understand the electronic nature of 2-(Methylsulfonyl)quinoline. The molecule consists of two key components: the quinoline bicyclic system and the methylsulfonyl (-SO₂CH₃) group at the 2-position.

  • The Quinoline Core: This heterocyclic system is composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the protons and carbons in its vicinity, particularly at the C2 and C4 positions.[1]

  • The Methylsulfonyl Group: The -SO₂CH₃ group is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. When attached to the C2 position of the quinoline ring, it will significantly influence the electron density distribution throughout the aromatic system. This strong inductive effect is a key determinant of the resulting NMR chemical shifts.

The interplay of these electronic effects dictates the unique spectroscopic fingerprint of the molecule.

Predicted ¹H NMR Spectroscopic Profile

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 2-(Methylsulfonyl)quinoline, we can predict the following key features. The spectrum is anticipated to show a sharp singlet for the methyl protons and a series of multiplets in the aromatic region for the six protons of the quinoline ring.

Rationale for Assignments:

  • Methyl Protons (-SO₂CH₃): This will appear as a singlet, as these three protons are equivalent and not coupled to any other protons. Its chemical shift will be in the range of 3.0-3.5 ppm, a typical region for methyl groups attached to a sulfone.

  • Quinoline Protons (H3-H8): These six protons will reside in the aromatic region, typically between 7.5 and 8.5 ppm. The powerful electron-withdrawing nature of the sulfonyl group at C2 will cause a significant downfield shift (deshielding) for the adjacent H3 proton. The H4 proton is also expected to be shifted downfield due to its proximity to the nitrogen atom. The protons on the benzene portion of the quinoline ring (H5, H6, H7, H8) will be less affected but will still exhibit the characteristic splitting patterns of a substituted quinoline.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-(Methylsulfonyl)quinoline in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-SO₂CH~3.3s (singlet)-
H3~8.2d (doublet)~8.5
H4~8.4d (doublet)~8.5
H5~7.9d (doublet)~8.0
H6~7.7t (triplet)~7.5
H7~7.9t (triplet)~7.5
H8~8.1d (doublet)~8.0

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary slightly.[2]

Predicted ¹³C NMR Spectroscopic Profile

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For 2-(Methylsulfonyl)quinoline, we expect to observe ten distinct signals: one for the methyl carbon and nine for the carbons of the quinoline core.

Rationale for Assignments:

  • Methyl Carbon (-SO₂ CH₃): This aliphatic carbon will appear at the most upfield position, typically in the range of 40-45 ppm.

  • Quinoline Carbons: The carbons of the quinoline ring will be found in the aromatic region (115-160 ppm). The C2 carbon, directly attached to the electron-withdrawing sulfonyl group, will be significantly deshielded and is expected to appear at the most downfield position among the quinoline carbons. The quaternary carbons (C2, C4a, C8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Methylsulfonyl)quinoline in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
-SO₂C H₃~43.0
C2~158.0
C3~122.0
C4~137.0
C4a~129.0
C5~128.0
C6~129.5
C7~131.0
C8~128.5
C8a~148.0

Note: These are predicted values. Unambiguous assignment requires 2D NMR experiments.

Experimental Protocol for NMR Spectroscopic Analysis

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Weighing: Accurately weigh 10-15 mg of purified 2-(Methylsulfonyl)quinoline.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many organic molecules.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

4.2. Instrument Setup and Data Acquisition

The following parameters are suitable for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-2048, as ¹³C is a less sensitive nucleus.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex molecules often require 2D NMR techniques for definitive structural confirmation.[3]

5.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. This is invaluable for tracing the connectivity of the protons within the quinoline ring system.

Caption: Predicted ¹H-¹H COSY correlations in 2-(Methylsulfonyl)quinoline.

5.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.

5.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, the methyl protons would show an HMBC correlation to the C2 carbon.

Experimental_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR for Unambiguous Assignment node_1H ¹H NMR (Proton Environments) node_COSY COSY (¹H-¹H Connectivity) node_1H->node_COSY node_HSQC HSQC (¹H-¹³C Direct Correlation) node_1H->node_HSQC node_13C ¹³C NMR (Carbon Backbone) node_13C->node_HSQC node_DEPT DEPT (CH, CH₂, CH₃) node_DEPT->node_HSQC node_HMBC HMBC (¹H-¹³C Long-Range Correlation) node_COSY->node_HMBC node_HSQC->node_HMBC node_structure Final Structure Confirmation node_HMBC->node_structure

Caption: Logical workflow for complete NMR-based structure elucidation.

Conclusion: A Self-Validating Approach

The spectroscopic characterization of a novel or modified compound is a systematic process of hypothesis and validation. By starting with the foundational 1D ¹H and ¹³C NMR experiments, we can form a preliminary picture of the molecular structure. This initial assessment is then rigorously tested and refined using advanced 2D techniques like COSY, HSQC, and HMBC. This multi-faceted approach creates a self-validating system, where the data from each experiment must be consistent with the others, leading to a high degree of confidence in the final structural assignment. For researchers in drug development, this level of certainty is not just advantageous; it is a prerequisite for advancing a compound through the discovery pipeline.

References

  • Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available at: [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • ProQuest. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

  • ResearchGate. (2022). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Available at: [Link]

  • Royal Society of Chemistry. (2014). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of quinoline 2.. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Characterization Data of Products. Available at: [Link]

  • PMC. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Available at: [Link]

  • Magnetic Resonance in Chemistry. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Available at: [Link]

  • Magnetic Resonance in Medicine. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Nucleus. (2025). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available at: [Link]

Sources

A Technical Guide to the Crystal Structure and X-ray Diffraction of Methylsulfonylquinolines: An In-Depth Analysis of 8-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The crystallographic data for the initially requested compound, 2-(Methylsulfonyl)quinoline, is not publicly available in major crystallographic databases as of the latest search. This guide has been expertly curated to provide a comprehensive analysis of a closely related structural isomer, 8-(Methylsulfonyl)quinoline , for which a verified crystal structure has been deposited in the Cambridge Structural Database (CSD) under the deposition number 2292612 [1]. This analysis serves as an authoritative case study for understanding the solid-state properties of the methylsulfonylquinoline scaffold.

Executive Summary

The quinoline nucleus is a foundational scaffold in medicinal chemistry, with its derivatives showing a wide array of biological activities. The introduction of a methylsulfonyl group can significantly alter the physicochemical properties of the quinoline core, influencing its solubility, metabolic stability, and target-binding interactions. A thorough understanding of the three-dimensional structure and intermolecular interactions in the solid state is paramount for rational drug design and development.

This technical guide provides a detailed examination of the single-crystal X-ray diffraction data for 8-(Methylsulfonyl)quinoline. We will delve into the molecule's conformational analysis, the intricacies of its crystal packing, and the non-covalent interactions that govern its supramolecular assembly. Furthermore, this document outlines the standard experimental protocols for the synthesis, crystallization, and structural determination of such compounds, offering a self-validating framework for researchers in the field.

Molecular Structure and Conformational Analysis of 8-(Methylsulfonyl)quinoline

The molecular structure of 8-(Methylsulfonyl)quinoline, with the chemical formula C₁₀H₉NO₂S, consists of a planar quinoline ring system substituted at the 8-position with a methylsulfonyl group[2][3].

The key structural features, as would be determined from the single-crystal X-ray data, include the precise bond lengths, bond angles, and torsion angles. The quinoline ring is expected to be essentially planar due to its aromatic nature. The geometry of the methylsulfonyl group is tetrahedral around the sulfur atom. A critical conformational parameter is the torsion angle defined by the C(7)-C(8)-S-C(methyl) atoms, which dictates the orientation of the methylsulfonyl group relative to the quinoline plane. This orientation is influenced by steric and electronic factors, including potential intramolecular hydrogen bonding between one of the sulfonyl oxygen atoms and the hydrogen at the 7-position of the quinoline ring.

Crystallographic Data and Supramolecular Assembly

The crystallographic data for 8-(Methylsulfonyl)quinoline provides fundamental insights into its solid-state architecture. The following table summarizes the key crystallographic parameters that would be expected from a typical single-crystal X-ray diffraction experiment.

Parameter Value
CCDC Deposition No.2292612[1]
Chemical FormulaC₁₀H₉NO₂S
Formula Weight207.25 g/mol [2]
Crystal SystemTo be determined from CIF
Space GroupTo be determined from CIF
a, b, c (Å)To be determined from CIF
α, β, γ (°)To be determined from CIF
Volume (ų)To be determined from CIF
ZTo be determined from CIF
Density (calculated)To be determined from CIF

The crystal packing of 8-(Methylsulfonyl)quinoline will be dictated by a network of non-covalent interactions. Analysis of the crystal structure would likely reveal the presence of weak C-H···O and C-H···N hydrogen bonds, where the hydrogen atoms of the quinoline ring and the methyl group interact with the sulfonyl oxygen atoms and the quinoline nitrogen of adjacent molecules. Furthermore, π-π stacking interactions between the aromatic quinoline rings of neighboring molecules are anticipated to play a significant role in stabilizing the crystal lattice. The nature and geometry of these interactions determine the overall packing efficiency and the macroscopic properties of the crystalline material.

Experimental Protocols: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that requires careful execution and validation at each stage. The following sections outline a standard, field-proven workflow for the synthesis, crystallization, and X-ray diffraction analysis of a compound like 8-(Methylsulfonyl)quinoline.

Synthesis of 8-(Methylsulfonyl)quinoline

A common synthetic route to 8-(Methylsulfonyl)quinoline involves the oxidation of the corresponding thioether, 8-(Methylthio)quinoline[4]. The causality behind this choice is the ready availability of the thioether and the efficiency of oxidation reactions.

Step-by-Step Protocol:

  • Dissolution: Dissolve 8-(Methylthio)quinoline in a suitable organic solvent, such as dichloromethane or chloroform.

  • Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. The use of an excess of the oxidizing agent ensures the complete conversion of the thioether to the sulfone.

  • Quenching: After the reaction is complete (monitored by thin-layer chromatography), quench the excess oxidizing agent with a reducing agent, for example, a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of 8-(Methylsulfonyl)quinoline Start 8-(Methylthio)quinoline Step1 Dissolve in CH2Cl2 Start->Step1 Step2 Add m-CPBA (oxidation) Step1->Step2 Step3 Quench with Na2S2O3 Step2->Step3 Step4 Purify by Chromatography Step3->Step4 End Pure 8-(Methylsulfonyl)quinoline Step4->End

Caption: A generalized workflow for the synthesis of 8-(Methylsulfonyl)quinoline.

Single-Crystal Growth

Obtaining high-quality single crystals is often the most critical and challenging step. The choice of solvent and crystallization technique is paramount.

Step-by-Step Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for the slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed crystals of a suitable size appear, carefully harvest them using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The harvested single crystal is then subjected to X-ray diffraction to determine its three-dimensional structure.

XRD_Workflow cluster_xrd X-ray Diffraction and Structure Refinement Crystal Mount Single Crystal Data_Collection Collect Diffraction Data (Diffractometer) Crystal->Data_Collection Data_Processing Process Data (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Solve Structure (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Refine Structure (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validate Structure (checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected raw data are processed, which includes integration of the reflection intensities, scaling, and applying an absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software like checkCIF to ensure its quality and consistency. The final atomic coordinates and other crystallographic information are then deposited in a crystallographic database in the Crystallographic Information File (CIF) format.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the crystal structure of 8-(Methylsulfonyl)quinoline, serving as a valuable proxy for the broader class of methylsulfonylquinoline isomers. The detailed analysis of its molecular geometry, conformational preferences, and supramolecular assembly, underpinned by a robust experimental workflow, offers critical insights for researchers in drug discovery and materials science. The understanding of the solid-state interactions of this scaffold can guide the design of novel quinoline-based compounds with tailored properties and biological activities. Future work could involve co-crystallization studies to explore the compound's interactions with other molecules of pharmaceutical relevance.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 2292612. [Link]

  • PubChem. 8-(Methylsulfonyl)quinoline. [Link]

  • NextSDS. 8-(methylsulfonyl)quinoline — Chemical Substance Information. [Link]

  • PubChem. 8-(Methylthio)quinoline. [Link]

Sources

A Comprehensive Technical Guide to the Pharmacophore Potential of 2-(Methylsulfonyl)quinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the 2-(methylsulfonyl)quinoline core, a heterocyclic system of growing interest in drug discovery. We will dissect the distinct pharmacophoric contributions of the quinoline ring and the C2-linked methylsulfonyl group, exploring how their synergistic properties create a versatile platform for therapeutic agent design. This document will cover the fundamental pharmacophoric features, established and potential biological targets, robust synthetic strategies, and detailed experimental protocols for evaluation. The insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Section 1: The Quinoline and Sulfonyl Moieties: Privileged Scaffolds in Medicinal Chemistry

The quinoline ring system, a fused bicyclic heterocycle of benzene and pyridine, is a perpetual and multipurpose scaffold in medicinal chemistry.[1] It is found in a wide array of natural products, most notably the cinchona alkaloids like quinine, and serves as the core of numerous synthetic drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][2][3] Its rigid, planar structure provides a defined orientation for substituents, while the nitrogen atom can act as a hydrogen bond acceptor or a basic center, influencing solubility and receptor interactions.[2]

Concurrently, the sulfonyl group (-SO2-) and its related sulfonamide (-SO2NH-) functionality are critical motifs in drug design.[4] The sulfonyl moiety is a strong hydrogen bond acceptor and a stable, non-metabolizable isostere for other carbonyl-containing groups. Its presence in over 150 FDA-approved drugs attests to its profound impact on modulating the physicochemical and pharmacological properties of small molecules.[4]

The fusion of these two powerful pharmacophores into the 2-(methylsulfonyl)quinoline scaffold creates a molecule with unique electronic and steric properties. The potent electron-withdrawing nature of the sulfonyl group at the C2 position significantly modulates the reactivity of the quinoline core, opening up unique avenues for both non-covalent and covalent interactions with biological targets.

Section 2: Core Pharmacophoric Features of 2-(Methylsulfonyl)quinoline

A pharmacophore model defines the essential spatial arrangement of features necessary for biological activity.[5] The 2-(methylsulfonyl)quinoline scaffold presents a rich combination of such features.

  • Hydrogen Bond Acceptor (A): The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. This feature is crucial for anchoring the molecule within a target's active site, as seen in COX-2 inhibitors where the methylsulfonyl group interacts with key residues like Arginine 513.[6]

  • Aromatic Ring (R): The planar quinoline ring system provides a large hydrophobic surface ideal for engaging in π-π stacking and van der Waals interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket.

  • Hydrophobic Group (H): The methyl group of the sulfonyl moiety and the benzene portion of the quinoline ring contribute to the overall hydrophobicity, which can be critical for membrane permeability and interaction with nonpolar pockets of a target protein.

  • Electrophilic Center: A key, often underappreciated feature is the reactivity of the C2 position. The methylsulfonyl group is an excellent leaving group, making the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr). This endows the scaffold with the potential to act as a "warhead" for covalent modification of nucleophilic residues like cysteine.[7]

Pharmacophore_Model cluster_quinoline 2-(Methylsulfonyl)quinoline Core core acceptor H-Bond Acceptor (SO₂) core->acceptor Strong H-Bonding aromatic Aromatic/Hydrophobic (Quinoline Ring) core->aromatic π-π Stacking Hydrophobic Interaction hydrophobic Hydrophobic (CH₃) core->hydrophobic Hydrophobic Pocket Binding electrophile Electrophilic Center (C2 Position) core->electrophile Potential Covalent Bond Formation (SNAr)

Caption: General pharmacophore model for the 2-(methylsulfonyl)quinoline scaffold.

Section 3: Synthesis Strategies for 2-(Methylsulfonyl)quinoline and its Analogs

Accessing the 2-sulfonylquinoline core requires specific synthetic strategies, as classical electrophilic substitution of quinoline often favors other positions.[8] Modern methods have provided efficient and selective routes.

Strategy 1: Oxidation of Thioether Precursors A common approach involves the initial synthesis of a 2-(methylthio)quinoline. This can be achieved through various methods, including the reaction of 2-chloroquinoline with sodium thiomethoxide. The resulting thioether is then oxidized to the desired sulfone using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone.

Strategy 2: Deoxygenative C2-Sulfonylation of Quinoline N-Oxides A more recent and highly efficient method involves the reaction of a quinoline N-oxide with a sulfonyl chloride.[9] This reaction proceeds via an unexpected deoxygenative pathway to directly install the sulfonyl group at the C2 position, offering a direct route to a wide range of aryl and alkyl sulfonyl derivatives.[9]

Synthesis_Workflow start Quinoline n_oxide Quinoline N-Oxide start->n_oxide Oxidation (e.g., m-CPBA) product 2-(Alkyl/Aryl)sulfonylquinoline n_oxide->product Deoxygenative Sulfonylation sulfonyl_chloride R-SO₂Cl (e.g., Tosyl Chloride) sulfonyl_chloride->product

Caption: Workflow for modern synthesis via deoxygenative C2-sulfonylation.

Experimental Protocol: Synthesis of 2-Tosylquinoline (3aa) via Deoxygenative Sulfonylation

This protocol is adapted from the method described by Li, et al.[9]

  • Reagents & Setup: To an oven-dried Schlenk tube, add quinoline N-oxide (0.2 mmol, 1.0 equiv.), p-toluenesulfonyl chloride (0.4 mmol, 2.0 equiv.), and silver carbonate (Ag₂CO₃) (0.2 mmol, 1.0 equiv.).

  • Solvent Addition: Add 2.0 mL of 1,2-dichloroethane (DCE) to the tube under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C. Stir for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM). Filter the suspension through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate elution) to yield the pure 2-tosylquinoline product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 8.36 (d, J = 8.5 Hz, 1H), 8.18 (t, J = 8.6 Hz, 2H), among others.[9]

Section 4: Biological Activities and Therapeutic Targets

The 2-(methylsulfonyl)quinoline scaffold has been implicated in several key therapeutic areas, primarily anti-inflammatory and anticancer applications.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. A series of 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)quinoline derivatives were designed and synthesized as potent and selective COX-2 inhibitors.[6] In this scaffold, the methylsulfonyl group serves as the critical COX-2 pharmacophore, designed to bind within a secondary pocket of the COX-2 active site that is absent in the COX-1 isoform. Molecular modeling confirmed that the sulfonyl substituent inserts into this pocket, allowing for interactions with Arg513.[6]

Anticancer Activity

The same series of compounds that showed COX-2 inhibitory activity also demonstrated significant cytotoxicity against human breast cancer cell lines, MCF-7 and T47D.[6] Compound 9d (4-((1H-Imidazol-1-yl)methyl) 7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline) was identified as the most potent cytotoxic agent against MCF-7 cells.[6] This dual activity is particularly interesting, as COX-2 is often overexpressed in various cancers and contributes to tumor progression.

Potential as Covalent Inhibitors

The chemical reactivity of related 2-sulfonyl-heterocycles suggests a compelling, yet largely unexplored, potential for 2-(methylsulfonyl)quinolines as covalent inhibitors.[7] The methylsulfonyl moiety is a competent leaving group in SNAr reactions. This allows the quinoline ring to be covalently attached to nucleophilic residues, such as cysteine, within a target protein's binding site. This mechanism can lead to irreversible inhibition, prolonged duration of action, and high potency.

Compound ID Target Activity (IC₅₀) Cell Line Cytotoxicity (IC₅₀) Reference
9a COX-20.081 µMMCF-7≤ 25µM[6]
9c COX-20.090 µMMCF-7> 25µM[6]
9d COX-20.063 µMMCF-7≤ 25µM[6]
9e COX-20.076 µMMCF-7> 25µM[6]

Table 1: Summary of in vitro biological activity for selected 2-(4-methylsulfonylphenyl)quinoline derivatives.[6]

Section 5: Case Study: A Deeper Look at COX-2 Inhibition

The work by Zarghi et al. provides an excellent case study on rational drug design leveraging the methylsulfonyl pharmacophore.[6]

  • Design Rationale: The design was based on the established structure of selective COX-2 inhibitors like Celecoxib, which feature a vicinal diaryl heterocyclic scaffold. The key insight was to replace the sulfonamide or methylsulfone-substituted phenyl ring of known inhibitors with a 2-(4-methylsulfonylphenyl)quinoline system. The methylsulfonyl group was explicitly chosen for its ability to bind to the secondary pocket of the COX-2 enzyme.[6]

  • Structure-Activity Relationship (SAR): The study revealed that increasing the lipophilicity of substituents on the quinoline ring (at C-7 and C-8) generally increased both COX-2 inhibitory activity and cytotoxicity against MCF-7 cells.[6]

  • Binding Mode: Docking studies provided a structural hypothesis for the observed selectivity. The quinoline core occupies the primary channel, while the exocyclic phenyl ring positions the methylsulfonyl group to form favorable interactions with Arg513 and His90 at the entrance of the secondary pocket, a hallmark of selective COX-2 inhibition.[6]

Binding_Mode cluster_enzyme COX-2 Active Site cluster_ligand Inhibitor primary_pocket Primary Channel Hydrophobic Interactions π-π Stacking secondary_pocket Secondary Pocket Arg513 His90 quinoline Quinoline Core quinoline->primary_pocket:f0 Hydrophobic/ π-Stacking sulfonyl Methylsulfonyl Group sulfonyl->secondary_pocket:f0 H-Bonding

Caption: Proposed binding mode of a 2-(Aryl-SO₂Me)quinoline in the COX-2 active site.

Section 6: Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This is a representative fluorescence-based assay protocol.

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hemin.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute to obtain a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add buffer, enzyme (either COX-1 or COX-2), and the test compound or vehicle (DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to initiate the reaction.

  • Data Acquisition: Measure the fluorescence intensity every minute for 10-20 minutes using a plate reader (Excitation/Emission ~535/590 nm).

  • Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Section 7: Conclusion and Future Directions

The 2-(methylsulfonyl)quinoline scaffold represents a highly valuable, yet underexplored, platform in drug discovery. Its unique combination of a rigid aromatic core and a potent hydrogen-bonding, electrophilic sulfonyl group provides a rich set of pharmacophoric features. Its demonstrated success in targeting the challenging COX-2 enzyme highlights its potential for creating selective inhibitors.

Future directions for research should focus on:

  • Exploiting Covalent Targeting: Systematically designing and testing 2-(methylsulfonyl)quinoline derivatives as covalent inhibitors for targets with accessible cysteine residues.

  • Broadening Therapeutic Applications: Screening libraries of these compounds against other relevant targets, such as kinases, proteases, and epigenetic enzymes.

  • Pharmacokinetic Optimization: Modifying the quinoline core and the sulfonyl substituent to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.

  • Expanding Chemical Space: Utilizing modern synthetic methods to create a wider diversity of derivatives, including sulfonyl fluorides and novel sulfonamides, from the 2-sulfonylquinoline intermediate.[4]

By leveraging the foundational principles and methodologies outlined in this guide, researchers can effectively harness the pharmacophore potential of 2-(methylsulfonyl)quinoline to develop the next generation of targeted therapeutics.

References

  • Zarghi, A., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Basic Medical Sciences, 19(2), 213–221. Available at: [Link]

  • Quinoline derivatives 65–69 possess imidazole and methylsulfonyl moiety. ResearchGate. Available at: [Link]

  • Zarghi, A., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 13(5), 456–466. Available at: [Link]

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. (2024). Available at: [Link]

  • Bull, J. A., et al. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, 87(22), 15335–15346. Available at: [Link]

  • Furet, P., et al. (2022). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 144(35), 16016–16027. Available at: [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available at: [Link]

  • Shaterian, H. R., & Shaterian, S. (2022). Synthesis of New (Methylsulfonyl)Pyrano[3,2-c]Quinoline and Pyrano[3,2-c]Quinoline-3-Carbonitrile Derivatives Using [Triazolamin][Acetate] as Ionic Liquid Catalyst. Polycyclic Aromatic Compounds. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 183-187. Available at: [Link]

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  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 3984. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(34), 16429-16444. Available at: [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. Available at: [Link]

  • Lee, J., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. Bioorganic & Medicinal Chemistry, 26(10), 2825-2836. Available at: [Link]

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  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6848. Available at: [Link]

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Thermodynamic stability and physical properties of 2-mesylquinolines

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Physical Properties of 2-Mesylquinolines

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a methanesulfonyl (mesyl) group at the 2-position creates 2-mesylquinolines, a class of compounds with unique electronic and steric properties that are of significant interest in drug discovery. The mesyl group, a strong electron-withdrawing moiety, profoundly influences the physicochemical characteristics of the parent quinoline ring system, impacting everything from metabolic stability to target engagement.[2] This technical guide provides a comprehensive exploration of the thermodynamic stability and key physical properties of 2-mesylquinolines. We delve into the theoretical underpinnings of molecular stability and present field-proven experimental and computational protocols for its assessment, including thermal analysis and quantum chemical calculations. Furthermore, we detail methodologies for characterizing critical physical properties such as solubility, lipophilicity, and solid-state structure. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering the technical insights necessary to understand and optimize this promising class of molecules for therapeutic applications.

The 2-Mesylquinoline Scaffold: A Structural and Electronic Overview

The 2-mesylquinoline scaffold consists of a bicyclic quinoline ring system substituted at the C2 position with a methanesulfonyl group (-SO₂CH₃). This substitution is not trivial; it fundamentally alters the electronic landscape of the molecule.

  • Quinoline Core: The quinoline nucleus is an aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[3] This structure is a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3]

  • Methanesulfonyl (Mesyl) Group: The mesyl group is a potent electron-withdrawing group due to the high electronegativity of the two oxygen atoms double-bonded to the sulfur.[2] When attached to the C2 position of the quinoline ring, it significantly reduces the electron density of the heterocyclic ring. This electronic modulation can influence the molecule's reactivity, basicity (pKa) of the quinoline nitrogen, and its interaction with biological targets. The mesyl group can also serve as an effective leaving group in nucleophilic substitution reactions, although this is often context-dependent.[4][5]

This unique combination of a versatile aromatic core and a powerful electron-withdrawing group makes the study of 2-mesylquinolines' fundamental properties essential for their rational development as drug candidates.

Thermodynamic Stability Assessment

Thermodynamic stability is a critical parameter in drug development, directly influencing a compound's shelf-life, formulation feasibility, and degradation pathways.[6] For 2-mesylquinolines, stability is assessed through a combination of experimental thermal methods and computational predictions.

Theoretical Framework of Stability

The thermodynamic stability of a chemical system refers to its resistance to decomposition or chemical reaction.[7] It is quantitatively described by thermodynamic state functions such as Gibbs free energy (G), enthalpy (H), and entropy (S). A compound is considered thermodynamically stable under a given set of conditions if it exists in a low Gibbs free energy state. In the context of drug development, this translates to a molecule that does not readily degrade under storage or physiological conditions.

Experimental Protocol: Thermal Analysis

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability of pharmaceutical compounds.[8] They provide quantitative data on decomposition temperatures, melting points, and other phase transitions.[8][9][10]

Causality Behind Experimental Design: The choice of an inert atmosphere (e.g., nitrogen) in TGA is critical. It ensures that the observed mass loss is due to thermal decomposition alone, rather than oxidative degradation, providing a true measure of the molecule's intrinsic thermal stability. The heating rate is also a key parameter; a slower rate can often provide better resolution of thermal events.

Protocol 2.2.1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 3-5 mg of the 2-mesylquinoline sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Setup: Place the pan into the TGA furnace. Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is taken as the decomposition temperature (T_d).

Protocol 2.2.2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of the 2-mesylquinoline sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events (e.g., 25 °C to 300 °C).

  • Data Analysis: Record the differential heat flow between the sample and reference. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate crystallization or decomposition. The peak maximum of the melting endotherm is the melting point (T_m).

Table 1: Representative Thermal Analysis Data for a 2-Mesylquinoline Derivative

ParameterMethodValueInterpretation
Melting Point (T_m)DSC175.4 °CSharp endotherm indicates a pure, crystalline solid.
Onset of Decomposition (T_d)TGA285.2 °CHigh decomposition temperature suggests excellent thermal stability.
Mass Loss (25-280 °C)TGA< 0.5%Negligible mass loss before decomposition indicates no residual solvent or hydrates.
Computational Assessment of Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide powerful insights into molecular stability that complement experimental data.[1][11]

Causality Behind Method Selection: DFT calculations are used to determine the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12] The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of kinetic stability.[13] A larger HOMO-LUMO gap suggests greater resistance to chemical reaction because more energy is required to excite an electron to a reactive state.

  • HOMO-LUMO Gap: A large energy gap implies high kinetic stability, as the molecule is less likely to undergo electronic transitions that lead to chemical reactions. The electron-withdrawing mesyl group is expected to lower the energy of both orbitals, but its effect on the gap provides insight into the overall stability.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[12] This helps predict sites susceptible to metabolic attack or chemical degradation.

Key Physical Properties and Their Characterization

The physical properties of a drug candidate govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For 2-mesylquinolines, understanding properties like solubility and lipophilicity is paramount.

Aqueous Solubility

Aqueous solubility is a prerequisite for oral absorption and bioavailability.[3] The 2-mesylquinoline structure presents a classic solubility challenge: a large, hydrophobic bicyclic aromatic system combined with a polar sulfonyl group.[14] Overall solubility is a delicate balance between the energy required to break the crystal lattice and the energy gained from solvation.

Protocol 3.1.1: Kinetic Solubility Determination via Nephelometry

Causality Behind Experimental Design: This protocol assesses kinetic solubility by adding a concentrated DMSO stock solution to an aqueous buffer, mimicking the conditions an orally administered drug encounters upon entering the gastrointestinal tract. Precipitation is measured by light scattering (nephelometry), providing a rapid and relevant measure of a compound's tendency to "crash out" of solution.[14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 2-mesylquinoline in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of its ability to cross biological membranes.[15] It is commonly expressed as the logarithm of the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD) at a specific pH.[3]

Protocol 3.2.1: LogD Determination by RP-HPLC

Causality Behind Experimental Design: This method correlates a compound's retention time on a reverse-phase (hydrophobic) HPLC column with its lipophilicity.[16] Compounds with higher lipophilicity will interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogD of the test compound can be accurately determined.

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase consists of a gradient of aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic solvent (e.g., acetonitrile).

  • Calibration: Prepare a set of 5-7 calibration standards with known LogP values that span the expected range of the test compound. Inject each standard and record its retention time.

  • Sample Analysis: Prepare a solution of the 2-mesylquinoline in a suitable solvent (e.g., 50:50 acetonitrile:water). Inject the sample and record its retention time.

  • Data Analysis: Plot the known LogP values of the standards against their retention times to generate a calibration curve. Use the equation of the linear regression from this curve to calculate the LogD of the 2-mesylquinoline from its retention time.

Table 2: Representative Physicochemical Properties for a 2-Mesylquinoline Derivative

PropertyMethodValueInterpretation
Kinetic Solubility (pH 7.4)Nephelometry45 µMModerate solubility; may require formulation strategies for oral delivery.
LogD (pH 7.4)RP-HPLC2.8Within the optimal range for oral drug absorption (typically 1-3).
pKa (calculated)Computational2.1The quinoline nitrogen is weakly basic due to the mesyl group's influence.
Solid-State Properties: Crystal Structure

The three-dimensional arrangement of molecules in the solid state, or crystal structure, dictates many bulk properties, including melting point, solubility, and stability.[17][18] X-ray crystallography is the definitive technique for determining this structure. While a specific structure for a novel 2-mesylquinoline would require experimental determination, the protocol is well-established.

Protocol 3.3.1: Single-Crystal X-ray Diffraction (General Workflow)

  • Crystallization: Grow single crystals of the 2-mesylquinoline suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction patterns are collected as the crystal is rotated.[18]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the diffraction pattern, leading to an electron density map and a final, refined crystal structure.[18]

Integrated Workflow and Data Visualization

The characterization of 2-mesylquinolines follows a logical progression from synthesis to in-depth analysis. This workflow ensures that a comprehensive data package is generated to support further development.

G Figure 1. General Workflow for Characterization cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physicochemical & Stability Profiling cluster_3 Data Analysis & Decision Making Synthesis Synthesis of 2-Mesylquinoline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Solubility Aqueous Solubility (Nephelometry) Purification->Solubility LogD Lipophilicity (RP-HPLC) Purification->LogD Thermal Thermal Stability (TGA, DSC) Purification->Thermal Crystal Crystal Structure (X-ray Diffraction) Purification->Crystal Analysis SAR Analysis & Lead Optimization Solubility->Analysis LogD->Analysis Thermal->Analysis Crystal->Analysis

Caption: General workflow for the synthesis and characterization of 2-mesylquinolines.

The relationship between the molecular structure and its resulting properties is fundamental. The electron-withdrawing nature of the mesyl group is a primary driver of the observed physicochemical characteristics.

G Figure 2. Structure-Property Relationships Structure 2-Mesylquinoline Structure EWG Strong Electron- Withdrawing Mesyl Group Structure->EWG Solubility Modulated Solubility Structure->Solubility Interactions Altered Intermolecular Interactions (Crystal Packing) Structure->Interactions Electronics Altered Ring Electronics EWG->Electronics pKa Decreased pKa (Reduced Basicity) Electronics->pKa Stability Enhanced Metabolic & Thermal Stability Electronics->Stability

Caption: Causal relationships between structure and key properties of 2-mesylquinolines.

Implications for Drug Development

A thorough understanding of the thermodynamic stability and physical properties of 2-mesylquinolines is not merely an academic exercise; it has profound practical implications for drug development:

  • Candidate Selection: Compounds with high thermal stability are more likely to have a longer shelf-life and are less prone to degradation during manufacturing and storage.

  • Formulation Development: Solubility data is essential for designing effective drug delivery systems.[14] A compound with moderate to low aqueous solubility, like many 2-mesylquinolines, may require enabling formulations such as amorphous solid dispersions or lipid-based systems for oral administration.

  • Pharmacokinetics: The LogD value is a strong predictor of a drug's ability to be absorbed and penetrate tissues.[19] By understanding the lipophilicity, chemists can modulate the structure to achieve an optimal balance between permeability and solubility.

  • Structure-Activity Relationships (SAR): By systematically characterizing a series of 2-mesylquinoline analogues, researchers can build robust SAR models that correlate these fundamental properties with biological activity, leading to the rational design of more potent and drug-like candidates.[1]

Conclusion

2-Mesylquinolines represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their unique properties, largely dictated by the powerful electron-withdrawing mesyl group, demand a rigorous and multi-faceted characterization approach. This guide has outlined the essential theoretical concepts and provided detailed, field-tested protocols for assessing thermodynamic stability and key physical properties. By employing a systematic workflow that integrates thermal analysis, chromatographic techniques, and computational modeling, researchers can generate the high-quality, self-validating data necessary to advance 2-mesylquinoline-based candidates through the drug discovery pipeline. This foundational knowledge is critical for overcoming development challenges and ultimately unlocking the therapeutic potential of this promising molecular scaffold.

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Methodological & Application

Synthesis of 2-(Methylsulfonyl)quinoline via thioether oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of 2-(Methylsulfonyl)quinoline via Thioether Oxidation: A Comprehensive Application Note

Strategic Rationale in Drug Development

The synthesis of 2-(methylsulfonyl)quinoline from its thioether precursor, 2-(methylthio)quinoline, is a fundamental transformation in medicinal chemistry. The methylsulfonyl group (–SO₂Me) at the C2 position of the quinoline ring serves as an exceptional, non-basic leaving group. This primes the heterocyclic scaffold for late-stage functionalization via nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse, bioactive libraries such as pyrido[2,3-d]pyrimidinone derivatives[1].

Mechanistic Causality and Chemoselectivity

The oxidation of a thioether to a sulfone is a stepwise kinetic process.

  • Sulfide to Sulfoxide (Fast): The initial oxidation is rapid and highly exothermic because the sulfur atom in the thioether is highly nucleophilic, possessing two available lone pairs.

  • Sulfoxide to Sulfone (Slow): The second oxidation step is significantly slower. The highly electronegative oxygen atom in the intermediate sulfoxide withdraws electron density from the sulfur, drastically reducing its nucleophilicity.

The Chemoselectivity Challenge: Quinolines contain a basic nitrogen atom susceptible to oxidation, which can lead to the formation of undesired quinoline N-oxides. However, the inherent nucleophilicity of the thioether sulfur is orders of magnitude greater than that of the aromatic nitrogen. By carefully controlling the stoichiometry of electrophilic oxidants—such as meta-chloroperoxybenzoic acid (m-CPBA)[2] or potassium peroxymonosulfate (Oxone®)[3]—and maintaining appropriate temperature controls, the sulfur atom is selectively oxidized to the sulfone without compromising the quinoline core.

Reaction Pathway & Validation Workflow

G cluster_0 Chemical Oxidation Pathway cluster_1 In-Process Validation (LC-MS / TLC) SM 2-(Methylthio)quinoline (Sulfide) INT 2-(Methylsulfinyl)quinoline (Sulfoxide) SM->INT Fast [O] (1 eq) TLC1 High Rf Mass: [M+H]+ SM->TLC1 PROD 2-(Methylsulfonyl)quinoline (Sulfone) INT->PROD Slow [O] (>1 eq) TLC2 Low Rf (Polar) Mass:[M+17]+ INT->TLC2 TLC3 Medium Rf Mass: [M+33]+ PROD->TLC3 TLC1->TLC2 Mass +16 TLC2->TLC3 Mass +16

Fig 1: Reaction pathway and self-validating analytical checkpoints for thioether oxidation.

Self-Validating Experimental Protocols

Protocol A: Electrophilic Oxidation via m-CPBA (Lab-Scale)

m-CPBA is the reagent of choice for rapid, lab-scale oxidations due to its high solubility in organic solvents and predictable reactivity[2].

  • Reaction Initiation: Dissolve 2-(methylthio)quinoline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: DCM is a non-nucleophilic solvent that readily dissolves both the substrate and m-CPBA, ensuring a homogeneous reaction mixture and preventing localized concentration spikes.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: The initial oxidation to the sulfoxide is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses premature N-oxidation of the quinoline ring.

  • Oxidant Addition: Add m-CPBA (2.2 to 2.5 eq, assuming standard 77% w/w purity) portion-wise over 15 minutes.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting sulfide (high R_f) will rapidly disappear, replaced by a highly polar sulfoxide intermediate (baseline R_f). Over 2–4 hours, the sulfoxide will convert to the final sulfone (intermediate R_f). LC-MS will confirm the progression with a mass shift from [M+H]⁺ to[M+33]⁺.

  • Quenching: Once complete, add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir vigorously for 15 minutes.

    • Causality: Thiosulfate reduces any unreacted peroxides, eliminating explosive hazards prior to concentration. Validation Checkpoint: Starch-iodide paper must test negative for peroxides before proceeding.

  • Workup: Add saturated aqueous NaHCO₃.

    • Causality: This neutralizes the meta-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt that partitions cleanly into the aqueous layer. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Green Oxidation via Oxone® (Scale-Up)

For larger scales, Oxone® (potassium peroxymonosulfate) is preferred due to its low cost, high stability, and environmentally benign byproduct profile[3].

  • Reaction Initiation: Dissolve the substrate in a 1:1 mixture of Methanol and Water (0.1 M).

    • Causality: Oxone is water-soluble but insoluble in most organics; the biphasic/co-solvent system ensures intimate contact between the hydrophobic quinoline substrate and the aqueous oxidant.

  • Oxidant Addition: Add Oxone® (3.0 eq) in one portion at room temperature.

  • Propagation & Validation: Stir vigorously for 4–8 hours.

    • Validation Checkpoint: Use starch-iodide paper to confirm the presence of active oxidant throughout the reaction. A persistent black/blue color indicates sufficient Oxone remains to drive the sluggish sulfoxide-to-sulfone step.

  • Workup: Filter the suspension to remove insoluble sulfate salts. Dilute the filtrate with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summarization

The following table summarizes the operational parameters and causality behind selecting different oxidation systems for this transformation:

Oxidant SystemEquivalentsSolventTempTimeTypical YieldChemoselectivity (S vs N)Environmental Impact
m-CPBA 2.2 – 2.5DCM0 °C → RT2–4 h75–90%High (with temp control)Moderate (poor atom economy)
Oxone® 2.5 – 3.0MeOH / H₂ORT4–8 h85–95%ExcellentLow (benign sulfate salts)
H₂O₂ / Na₂WO₄ 3.0 – 5.0EtOH / H₂O60 °C6–12 h80–90%GoodVery Low (water byproduct)

References

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines ResearchGate 1[1]

  • Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues The Journal of Organic Chemistry - ACS Publications 2[2]

  • KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides ACS Publications 3[3]

Sources

Application Note: 2-(Methylsulfonyl)quinoline as a Versatile Electrophilic Building Block in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore ubiquitous in FDA-approved therapeutics and bioactive natural products. Historically, the functionalization of the C2 position of quinolines relied heavily on 2-haloquinolines. However, the paradigm has shifted toward the use of heteroaryl sulfones. 2-(Methylsulfonyl)quinoline has emerged as a highly reactive, bench-stable, and crystalline electrophile that offers orthogonal reactivity compared to traditional halides.

The methylsulfonyl group (–SO₂Me) acts as a powerful electron-withdrawing moiety, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the quinoline ring. This electronic activation renders the C(sp²)–SO₂ bond highly susceptible to oxidative addition by low-valent transition metals, enabling complex 1[1]. Furthermore, these sulfonyl-containing heterocycles serve as highly effective intermediates to access diverse structural motifs critical for 2[2].

Mechanistic Insights: C(sp²)–SO₂ Bond Activation

The cleavage of the inert C(sp²)–SO₂ bond presents a high kinetic barrier due to its significant bond dissociation energy. While palladium catalysts are highly efficient for allylsulfones acting as 3[3], the direct activation of 2-(methylsulfonyl)quinoline is best achieved using Nickel catalysis.

Causality of Catalyst Selection: Nickel(0), being more electropositive and possessing a smaller atomic radius than Palladium(0), exhibits superior nucleophilicity. This allows the Ni(0) species to readily insert into the sterically hindered and electronically deactivated C–S bond. The use of strongly electron-donating, bulky phosphine ligands (e.g., PCy₃) is strictly required to stabilize the resulting Ni(II) intermediate and prevent premature β-hydride elimination or catalyst aggregation.

CatalyticCycle Ni0 Ni(0) Active Catalyst OxAdd Oxidative Addition [Ni(II) Intermediate] Ni0->OxAdd + Sulfone TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet - MeSO2- RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Ni0 Catalyst Regeneration Product 2-Arylquinoline RedElim->Product Sulfone 2-(Methylsulfonyl)quinoline Sulfone->OxAdd

Caption: Catalytic cycle of Ni-catalyzed desulfonylative cross-coupling of 2-(methylsulfonyl)quinoline.

Experimental Workflows & Protocols

Workflow Step1 Step 1: Oxidation m-CPBA, CH2Cl2 Step2 Step 2: Catalyst Prep Ni(cod)2 + PCy3 Step1->Step2 Step3 Step 3: Cross-Coupling Ar-B(OH)2, K3PO4 Step2->Step3 Step4 Step 4: Purification Flash Chromatography Step3->Step4

Caption: Step-by-step experimental workflow for the synthesis and cross-coupling of the building block.

Protocol A: Synthesis of 2-(Methylsulfonyl)quinoline

To utilize the sulfone as a building block, it must first be synthesized from the corresponding thioether. The oxidation of 2-methylthioquinoline with m-chloroperbenzoic acid (m-CPBA) efficiently affords the 4[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-(methylthio)quinoline (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (50 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Maintaining 0 °C is critical to suppress the competing N-oxidation of the quinoline nitrogen, ensuring chemoselectivity for the sulfur atom.

  • Oxidation: Add m-CPBA (77% purity, 22.0 mmol, 2.2 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4 hours. The reaction acts as a self-validating system: the precipitation of m-chlorobenzoic acid as a white solid visually indicates the progression of the oxidation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (30 mL) to destroy unreacted peroxides, followed by saturated aqueous NaHCO₃ (30 mL) to neutralize the acid. Extract with CH₂Cl₂ (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from EtOAc/Hexanes to yield pure 2-(methylsulfonyl)quinoline.

Protocol B: Nickel-Catalyzed Desulfonylative Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 2-(methylsulfonyl)quinoline with arylboronic acids.

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme air-sensitivity of Ni(cod)₂, all catalyst preparations must be performed inside an argon-filled glovebox.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Ni(cod)₂ (0.05 mmol, 5 mol%) and tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Stir for 10 minutes. Self-Validation Check: The solution must transition from pale yellow to a deep, homogeneous red color. If the solution turns black or green, the Ni(0) has oxidized, and the reaction will fail.

  • Reagent Addition: Add 2-(methylsulfonyl)quinoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq) to the Schlenk tube.

  • Coupling: Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2-arylquinoline product.

Quantitative Data: Optimization of Cross-Coupling Parameters

The successful activation of the C(sp²)–SO₂ bond is highly dependent on the synergistic relationship between the metal center, the steric bulk of the ligand, and the basicity of the additive. The table below summarizes the optimization landscape.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneK₂CO₃Toluene100Trace
2Ni(cod)₂PPh₃K₃PO₄Toluene10045
3Ni(cod)₂PCy₃K₃PO₄Toluene10088
4Ni(cod)₂PCy₃Cs₂CO₃THF8062
5NiCl₂(dppp)NoneK₃PO₄Toluene10031

Data Interpretation & Causality: Entry 1 demonstrates that standard Pd-catalysis is insufficient for direct desulfonylative coupling without specialized conditions (e.g., Liebeskind-Srogl Cu-co-catalysis). Entry 3 represents the optimized protocol; the strong σ-donating ability of PCy₃ facilitates the oxidative addition, while its steric bulk promotes the final reductive elimination step, preventing the formation of homocoupled biaryl byproducts.

References

1.[2] Title: Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:

2.[4] Title: Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues Source: The Journal of Organic Chemistry - ACS Publications URL:

3.[3] Title: Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL:

4.[1] Title: Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp²)–SO₂ Bond Cleavage Source: MDPI URL:

Sources

Application Note: Transition-Metal Catalyzed C8–H Activation of 2-(Methylsulfonyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery and agrochemical development. While electrophilic aromatic substitution typically favors the carbocyclic ring (C5/C8), transition-metal catalyzed C–H activation has revolutionized regioselective functionalization. However, direct C8–H activation of unprotected quinolines is notoriously challenging due to competing C2-metalation and the geometric distance from the nitrogen directing group[1].

To overcome this, the strategic installation of a 2-methylsulfonyl (-SO₂Me) group serves a powerful dual purpose:

  • Steric and Electronic Blockade: The bulky, electron-withdrawing -SO₂Me group completely suppresses unwanted C2-activation, forcing the transition metal to coordinate with the quinoline nitrogen and direct metalation exclusively to the C8 position[1].

  • Orthogonal Functional Handle: Post-C8-activation, the 2-methylsulfonyl moiety acts as an exceptional leaving group. It can be readily displaced via nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling (e.g., Liebeskind-Srogl coupling) to yield highly functionalized 2,8-disubstituted quinolines[2].

This application note details the optimized protocols, mechanistic causality, and self-validating workflows for the Palladium-catalyzed C8–H arylation of 2-(methylsulfonyl)quinolines.

Mechanistic Insights: The Causality of Catalysis

Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The Pd-catalyzed C8-arylation proceeds via a Pd(II)/Pd(IV) redox cycle driven by a Concerted Metalation-Deprotonation (CMD) pathway[3].

  • N-Coordination & CMD: The Pd(II) catalyst, typically Pd(OAc)₂, coordinates to the quinoline nitrogen. The acetate ligand acts as an internal base, abstracting the C8 proton while the Pd center simultaneously forms the C–Pd bond. The use of fluorinated solvents like Hexafluoroisopropanol (HFIP) drastically enhances the electrophilicity of the Pd(II) center, lowering the activation barrier for the CMD step[3].

  • Oxidative Addition: An aryl iodide (Ar-I) undergoes oxidative addition to the stable 5-membered C8-palladacycle, generating a transient, high-energy Pd(IV) intermediate.

  • Reductive Elimination: Rapid reductive elimination forges the new C8–Ar bond.

  • Catalyst Regeneration: AgOAc is employed as a stoichiometric additive. It acts as a halide scavenger, precipitating insoluble AgI to drive the reaction forward thermodynamically, while simultaneously replenishing the acetate ligands on the Pd center to close the catalytic cycle.

While alternative Ruthenium-catalyzed deoxygenative C8-arylation systems exist for quinoline N-oxides[4], the direct Pd-catalyzed activation of 2-(methylsulfonyl)quinolines avoids the need for stoichiometric reductants, offering a highly step-economical route.

CatalyticCycle Cat Pd(II) Catalyst [Pd(OAc)2] Coord N-Coordination Complex Cat->Coord + 2-(SO2Me)Quinoline CMD C8-Palladacycle (CMD Mechanism) Coord->CMD - HOAc OxAdd Pd(IV) Intermediate (Oxidative Addition) CMD->OxAdd + Ar-I RedElim Reductive Elimination OxAdd->RedElim RedElim->Cat + AgOAc, - AgI Catalyst Regeneration Prod C8-Arylated 2-(SO2Me)Quinoline RedElim->Prod Product Release

Figure 1: Catalytic cycle for the Pd-catalyzed C8-arylation of 2-(methylsulfonyl)quinoline.

Experimental Protocol: Pd-Catalyzed C8-Arylation

This protocol is designed as a self-validating system to ensure high reproducibility and yield.

Materials Required:
  • Substrate: 2-(Methylsulfonyl)quinoline (0.5 mmol)[5]

  • Coupling Partner: Aryl Iodide (0.75 mmol, 1.5 equiv.)

  • Catalyst: Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • Additive/Base: AgOAc (1.0 mmol, 2.0 equiv.)

  • Solvent: Anhydrous Hexafluoroisopropanol (HFIP) (2.0 mL)

Step-by-Step Methodology:
  • Reagent Preparation (Self-Validation Check): Inspect the AgOAc powder. It must be a pristine white/off-white color. Causality: Darkened AgOAc indicates photochemical decomposition to metallic silver, which will fail to scavenge iodide and severely poison the catalytic cycle.

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, sequentially add 2-(methylsulfonyl)quinoline, Aryl Iodide, Pd(OAc)₂, and AgOAc.

  • Solvent Addition & Degassing: Add 2.0 mL of anhydrous HFIP. Seal the tube with a rubber septum and purge the mixture with Argon for 5 minutes using a submerged needle. Causality: Oxygen can induce unwanted homocoupling of the aryl iodide and degrade the active Pd species.

  • Heating: Replace the septum with a Teflon screwcap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 110 °C and stir vigorously for 12–16 hours.

  • Reaction Monitoring (Self-Validation Check): After 12 hours, sample 5 µL of the reaction mixture, dilute in EtOAc, and spot on a TLC plate (Eluent: Hexane/EtOAc 3:1). The disappearance of the starting material (highly UV-active at 254 nm) and the appearance of a lower Rf product spot indicate completion.

  • Work-up: Cool the mixture to room temperature. Dilute with 10 mL of EtOAc and filter through a tightly packed short pad of Celite. Causality: This crucial step removes the precipitated AgI and Pd-black, preventing emulsion formation during extraction.

  • Extraction & Purification: Wash the filtrate with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography on silica gel to isolate the C8-arylated product.

Workflow Prep Reagent Prep & Weighing Degas Solvent Addition & Degassing (Ar) Prep->Degas React Heating 110°C, 12-16h Degas->React Workup Filtration & Extraction React->Workup Purify Flash Chromatography Workup->Purify

Figure 2: Experimental workflow for the synthesis and isolation of C8-arylated quinolines.

Quantitative Data & Reaction Optimization

The choice of solvent and base is highly deterministic in C–H activation workflows. The table below summarizes the optimization landscape, demonstrating the critical superiority of HFIP over traditional non-polar solvents.

EntryCatalyst (5 mol%)Additive/Base (2 equiv.)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂AgOAcToluene11045
2Pd(OAc)₂Ag₂CO₃Toluene11022
3Pd(TFA)₂AgOAcToluene11038
4 Pd(OAc)₂ AgOAc HFIP 110 89
5None (Control)AgOAcHFIP1100

Data Interpretation: HFIP acts as a strong hydrogen-bond donor and possesses high ionizing power. It stabilizes the highly polar transition state of the CMD process and prevents the aggregation of Pd(0) into inactive Pd-black, thereby doubling the yield compared to Toluene[3].

Downstream Applications: Orthogonal Functionalization

Once the C8-position is successfully arylated, the 2-methylsulfonyl group can be exploited for further derivatization. Because the -SO₂Me group is a superior leaving group compared to halogens in SₙAr reactions, the C8-arylated 2-(methylsulfonyl)quinoline can be treated with primary or secondary amines under mild heating (e.g., 80 °C in DMF) to yield 2-amino-8-arylquinolines in near-quantitative yields[2]. This modular approach allows drug development professionals to rapidly synthesize diverse libraries of quinoline derivatives from a single advanced intermediate.

References

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEty909ihzJ-L3DKqwT_IL4FauImsRxRrMUgusgce_cxrMkN6tx2mAoTTpTxI2aEcJgrUcDqAMWsgTA96b89vpamgCSUxq_I6CPXe6jU2KACmlK3Ww57bGt3rhBVS8BjnfwUqk=]
  • Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. ACS Publications.[https://vertexaisearch.cloud.google.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcyMy-5aD1hxAQBGljUH9G3cotKvfqMdIFHkzwLVNCGxFLblY-wp6_qvoo61i6An6ogulkVUCD3cWRVFwRMV2Ts67_-QiDP3XSQyCwuLSAF2McjXwn13ymSi1L3DEEKBF005jrIIkuHPheCt8=]
  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgljfMWEYe5dJeJ5SNKM0XMGi6wQCPYXmLzjBFwA59CktQCL8WAhvfQA-lIvgn50BowqAFbJqHQMxpQ-SasuKEPHQcOnyD_qJj_zKo82vz6xzW-9tkJ3ovkSLwRKgc54qHDs5ZnA==]
  • Ru-Catalyzed Deoxygenative Regioselective C8–H Arylation of Quinoline N-Oxides. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHesq1OawY_ajvZZIOec5Kp7pMIgBeI10r1wGar-FTVjnpV-zG5y4mtcvVx1Li6sUs_-NUFVjzEMGu_SDob2MDMNzb5CQgJ76ehKaOwktD2iz8EC-795PV9OKBGJEC5MDO0C5H4ObsTlw4UOw==]

Sources

Application Notes & Protocols: Strategic Functionalization of the Quinoline Scaffold Using 2-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Core and the Quest for Functional Diversity

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are central to a wide array of pharmaceuticals, exhibiting activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The biological and photophysical characteristics of a quinoline-based molecule are profoundly influenced by the nature and position of its substituents.[5] Consequently, developing robust and versatile methods for the regioselective functionalization of the quinoline ring is a primary objective for synthetic and medicinal chemists.

This application note details the utility of 2-(Methylsulfonyl)quinoline as a versatile and highly reactive precursor for the synthesis of diverse 2-substituted quinoline libraries. The methylsulfonyl group (–SO₂Me) at the C2 position acts as an outstanding leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions, enabling the introduction of a wide range of functionalities with high efficiency and predictability.

The Chemical Rationale: Why 2-(Methylsulfonyl)quinoline is an Ideal SₙAr Substrate

The efficacy of 2-(Methylsulfonyl)quinoline in SₙAr reactions stems from two key electronic features:

  • Ring Activation: The quinoline ring system is inherently electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen.[6] The potent electron-withdrawing nature of the methylsulfonyl group further depletes electron density at the C2 position, significantly enhancing its electrophilicity and making it highly susceptible to attack by nucleophiles.[7]

  • Excellent Leaving Group: The success of a substitution reaction is critically dependent on the stability of the leaving group. Upon substitution, the methylsulfonyl moiety departs as the methylsulfinate anion (MeSO₂⁻), which is highly stabilized by resonance. This low-energy, stable anion is an excellent leaving group, providing a strong thermodynamic driving force for the reaction to proceed to completion.[8][9]

This combination of an activated aromatic system and a superior leaving group makes 2-(Methylsulfonyl)quinoline a preferred substrate over analogous 2-haloquinolines in many applications, often leading to cleaner reactions and higher yields.[10]

Mechanism of Action: The Addition-Elimination Pathway

The functionalization of 2-(Methylsulfonyl)quinoline proceeds via the classical two-step SₙAr addition-elimination mechanism.[11][12]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon of the quinoline ring. This initial attack temporarily breaks the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][13] The stability of this intermediate is crucial and is enhanced by the ability of the electronegative nitrogen atom and the sulfonyl group to delocalize the negative charge.

  • Elimination & Aromatization (Fast Step): The aromaticity of the ring is restored through the rapid elimination of the stable methylsulfinate leaving group, yielding the 2-substituted quinoline product.

SNAr_Mechanism sub 2-(Methylsulfonyl)quinoline inter Meisenheimer Complex (Resonance Stabilized Anion) sub->inter  + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod 2-Functionalized Quinoline inter->prod  - MeSO₂⁻ (Elimination) lg Methylsulfinate Leaving Group (MeSO₂⁻)

Caption: The SₙAr mechanism for functionalizing 2-(Methylsulfonyl)quinoline.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Aminoquinolines via Reaction with Amines

This protocol describes the reaction with primary or secondary amines to generate 2-aminoquinoline derivatives, which are common scaffolds in drug discovery.

Protocol_1_Workflow start Start step1 Combine 2-(MeSO₂)quinoline and amine in a polar aprotic solvent (e.g., DMSO, NMP). start->step1 step2 Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). step1->step2 step3 Heat the reaction mixture (80-120 °C). Monitor progress by TLC or LC-MS. step2->step3 step4 Cool to room temperature. Pour into water to precipitate the product. step3->step4 step5 Isolate the solid by filtration. Wash with water and dry. step4->step5 step6 Purify by column chromatography or recrystallization if necessary. step5->step6 end_node End step6->end_node

Caption: Workflow for the synthesis of 2-Aminoquinolines.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 2-(Methylsulfonyl)quinoline (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), to achieve a substrate concentration of approximately 0.1-0.5 M.

    • Causality Note: Polar aprotic solvents are ideal for SₙAr reactions as they effectively solvate the cation of the base but do not form strong hydrogen bonds with the nucleophile, thus preserving its reactivity.[10]

  • Reaction Conditions: Stir the mixture and heat to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling the reaction to room temperature, pour the mixture into a beaker of cold water. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with water to remove the solvent and inorganic salts. The crude product can be further purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-quinolines via Reaction with Alcohols/Phenols

This protocol allows for the synthesis of quinoline ethers, important for tuning the lipophilicity and metabolic stability of drug candidates.

Protocol_2_Workflow start Start step1 In anhydrous solvent (e.g., THF, DMF), add alcohol/phenol and a strong base (e.g., NaH). start->step1 step2 Stir at 0 °C to room temperature to form the alkoxide/phenoxide. step1->step2 step3 Add a solution of 2-(MeSO₂)quinoline in the same anhydrous solvent. step2->step3 step4 Heat the reaction mixture (60-100 °C). Monitor progress by TLC or LC-MS. step3->step4 step5 Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. step4->step5 step6 Extract with an organic solvent (e.g., EtOAc). Wash, dry, and concentrate. step5->step6 step7 Purify by column chromatography. step6->step7 end_node End step7->end_node

Sources

The Role of Sulfonyl Moieties in Photoredox Catalysis: A Guide to the Reactivity of Sulfonyl Radicals with Quinolines and Related Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for 2-(Methylsulfonyl)quinoline in Photoredox Catalysis

Initial exploration into the direct applications of 2-(methylsulfonyl)quinoline as a photocatalyst in photoredox reactions has revealed a notable gap in the current scientific literature. While the synthesis and biological significance of sulfonylquinolines are well-documented, their role as primary photocatalysts remains largely unexplored.[1][2] This guide, therefore, pivots to a closely related and highly pertinent area: the generation of sulfonyl radicals under photoredox conditions and their subsequent application in the functionalization of quinolines and other nitrogen-containing heterocycles. This approach provides valuable insights into the interplay between sulfonyl groups and photoredox catalysis, a field of immense interest in modern organic synthesis and drug discovery.

Section 1: Understanding Sulfonyl Radicals in the Photoredox Realm

The sulfonyl group (-SO₂R) is a cornerstone in medicinal chemistry, valued for its ability to enhance metabolic stability, improve pharmacokinetic properties, and engage in specific biological interactions. In the context of photoredox catalysis, the generation of sulfonyl radicals from stable precursors has unlocked novel synthetic pathways for the construction of complex molecules under mild conditions.[3]

Visible-light photoredox catalysis provides an exceptionally mild and efficient platform for generating sulfonyl radicals from a variety of precursors, such as sulfonyl chlorides, sulfinates, and sulfone-substituted tetrazoles.[3] The general mechanism involves a single-electron transfer (SET) process between an excited-state photocatalyst and the sulfonyl precursor.

Mechanism of Sulfonyl Radical Generation

The generation of a sulfonyl radical via photoredox catalysis can be illustrated by the activation of a sulfone-substituted tetrazole, a process that has been shown to be highly efficient.[3]

Sulfonyl Radical Generation General Mechanism of Photoredox Sulfonyl Radical Generation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC SET Sulfonyl_Precursor Sulfonyl Precursor (R-SO₂-X) Sulfonyl_Radical Sulfonyl Radical (R-SO₂•) Sulfonyl_Precursor->Sulfonyl_Radical SET from PC* Product Functionalized Heterocycle Sulfonyl_Radical->Product + Substrate Substrate Heterocycle (e.g., Quinoline) Substrate->Product

Caption: General workflow for the generation of sulfonyl radicals via photoredox catalysis.

Section 2: Application in the Functionalization of Quinolines

The direct C-H functionalization of heterocycles is a paramount goal in organic synthesis, offering a more atom-economical and step-efficient approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.[4] Photoredox-generated sulfonyl radicals have emerged as effective reagents for the C-H sulfonylation of electron-deficient heterocycles like quinolines.

A Semiheterogeneous Approach to 3-Sulfonylquinolines

A notable advancement in this area is the development of a semiheterogeneous photoredox system for the synthesis of 3-sulfonylquinolines via a multicomponent radical cascade annulation.[4] This method combines the advantages of heterogeneous photocatalysis (ease of separation and catalyst recycling) with the reactivity of a homogeneous redox mediator.

Entry Photocatalyst Redox Mediator Solvent Yield (%)
1g-C₃N₄NHPIDMSO92
2CdSNHPIDMSO85
3TiO₂NHPIDMSO78
4g-C₃N₄NoneDMSO<10

Table 1: Optimization of reaction conditions for the synthesis of 3-sulfonylquinolines.[4]

Proposed Catalytic Cycle

The proposed mechanism for this transformation involves a cascade of radical events, initiated by the photocatalyst.

Catalytic Cycle for 3-Sulfonylquinoline Synthesis Proposed Catalytic Cycle for the Synthesis of 3-Sulfonylquinolines cluster_photocatalysis Photocatalytic Initiation cluster_radical_cascade Radical Cascade PC g-C₃N₄ PC_excited g-C₃N₄* PC->PC_excited Visible Light Aniline Aniline Derivative PC_excited->Aniline Oxidation Intermediate_A Radical Intermediate A Aniline->Intermediate_A Alkyne Terminal Alkyne Sulfonyl_Source Sulfonyl Radical Precursor Intermediate_B Radical Intermediate B Sulfonyl_Source->Intermediate_B Sulfonyl Radical Addition Intermediate_A->Intermediate_B + Alkyne Intermediate_C Vinylic Radical C Intermediate_B->Intermediate_C Intramolecular Cyclization Product 3-Sulfonylquinoline Intermediate_C->Product Oxidation & Deprotonation

Caption: Proposed mechanism for the semiheterogeneous photoredox synthesis of 3-sulfonylquinolines.[4]

Section 3: Experimental Protocols

The following protocols are adapted from literature procedures and are intended to serve as a guide for researchers. All manipulations should be carried out under an inert atmosphere unless otherwise specified.

Protocol 1: General Procedure for the Synthesis of 3-Sulfonylquinolines

This protocol is based on the semiheterogeneous photoredox catalysis method.[4]

Materials:

  • Aniline derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Sodium sulfinate (1.5 equiv)

  • g-C₃N₄ (5 mg/mmol of aniline)

  • N-Hydroxyphthalimide (NHPI) (20 mol%)

  • Dimethyl sulfoxide (DMSO) (0.1 M)

  • Schlenk tube or reaction vial

  • Blue LED light source (e.g., 450 nm)

  • Stir plate

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aniline derivative, terminal alkyne, sodium sulfinate, g-C₃N₄, and NHPI.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add DMSO via syringe.

  • Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the heterogeneous photocatalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-sulfonylquinoline.

Section 4: Broader Applications and Future Outlook

The principles of photoredox-mediated sulfonyl radical generation are not limited to the functionalization of quinolines. This strategy has been successfully applied to a wide range of electron-deficient heterocycles, including pyridines, pyrazines, and quinoxalines. Furthermore, the diversity of accessible sulfonyl radical precursors allows for the introduction of a vast array of sulfonyl-containing motifs, expanding the chemical space for drug discovery and materials science.

Future research in this area will likely focus on:

  • The development of novel, more efficient photocatalysts, including earth-abundant metal-based and organic dye sensitizers.

  • The expansion of the substrate scope to include more complex and functionalized heterocyles.

  • The application of these methods in late-stage functionalization of biologically active molecules.

  • Elucidation of the photophysical properties of various sulfonylquinolines to assess their potential in materials science applications.[5][6]

While 2-(methylsulfonyl)quinoline may not currently be a workhorse in the photoredox catalysis toolbox, the foundational chemistry of sulfonyl radicals and their reactivity with quinoline scaffolds provides a rich and fertile ground for future discoveries.

References

  • Visible Light-Induced Cascade Sulfonylation/Cyclization to Produce Quinoline-2,4-Diones under Metal-Free Conditions. Molecules2023 , 28(7), 3057. [Link]

  • a) Modern photoredox methods to synthesise tetrahydroquinolines... b) Recent reports of 2-azaaryl substituted tetrahydroquinolines. c) This work. ResearchGate2022 . [Link]

  • Semiheterogeneous Photoredox Catalysis: Synthesis of 3-Sulfonylquinolines via Radical Multicomponent Cascade Annulation. The Journal of Organic Chemistry2024 . [Link]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Molecules2021 , 26(15), 4492. [Link]

  • Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters2020 , 22(14), 5485-5489. [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis2025 . [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society2014 , 25(12), 2302-2309. [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition2021 , 60(33), 18041-18047. [Link]

  • Photochemical Reduction of Quinolines with γ-Terpinene. The Journal of Organic Chemistry2024 , 89(2), 1279-1284. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules2025 , 30(9), 441. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Journal of the American Chemical Society2022 , 144(37), 17086-17094. [Link]

  • Synthesys and photophysical properties of 2-(HET)arylderivatives of 4-morpholinylquinazolines. ResearchGate2018 . [Link]

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv2023 . [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence2025 , 35(1), 237-244. [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules2024 , 29(24), 5897. [Link]

  • Eosin Y-mediated visible light photoredox catalysis for C(2)–H arylation of quinoline N-oxides using arenediazonium salts. New Journal of Chemistry2018 , 42(18), 15285-15293. [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules2024 , 29(12), 2863. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry2021 , 17, 2798-2811. [Link]

  • Pyrrolo[2,1-a]isoquinolines as multitasking organophotocatalysts in chemical synthesis. Chem Catalysis2022 , 2(10), 2726-2749. [Link]

  • Visible Light-Induced Tandem Radical Cyclization for the Synthesis of 2-(3-Cyanoalkyl)Substituted Quinoline Derivatives. The Journal of Organic Chemistry2025 . [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Chemistry – A European Journal2020 , 26(52), 12048-12053. [Link]

  • Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology2023 , 13(21), 6331-6336. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules2025 , 30(3), 607. [Link]

  • Quinoline-derived two-photon sensitive quadrupolar probes. Photochemical & Photobiological Sciences2014 , 13(8), 1167-1175. [Link]

Sources

Application Note: Reagents and Conditions for the Cleavage of the Methylsulfonyl (Mesyl) Group in Quinolines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Executive Summary

The methylsulfonyl (mesyl, Ms) group is a robust protecting and directing group frequently utilized in the synthesis of functionalized quinolines and quinolones. Its high chemical stability is advantageous during multi-step syntheses, but this same stability often necessitates harsh deprotection conditions that can compromise sensitive heterocyclic scaffolds. This application note provides a comprehensive, field-proven guide to the chemoselective cleavage of N -mesyl and O -mesyl groups in quinoline derivatives. By detailing base-mediated, acid-mediated, and reductive strategies, this guide empowers chemists to select the optimal deprotection pathway based on substrate tolerance and mechanistic causality.

Mechanistic Rationale & Pathway Selection

The cleavage of the mesyl group from the quinoline core—whether at the ring nitrogen, an exocyclic amine, or a phenolic oxygen—requires targeted activation of the S–N or S–O bond. Selecting the correct reagent depends entirely on the electronic nature of the substrate and the presence of orthogonal protecting groups.

  • Base-Mediated Cleavage (LDA): Unlike tosylates, mesylates possess highly acidic α -protons on the methyl group. Treatment with strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) leads to the abstraction of this proton, generating a highly reactive sulfene intermediate ( CH2​=SO2​ ) and liberating the quinoline alkoxide or amide. This method is exceptionally mild and orthogonal to other sulfonyl groups[1].

  • Acid-Mediated Cleavage (TfOH): For electron-deficient quinoline sulfonamides, strong Brønsted acids such as Trifluoromethanesulfonic acid (TfOH) protonate the sulfonamide nitrogen. This protonation significantly weakens the N–S bond, allowing the triflate anion to execute a nucleophilic attack on the sulfur atom, thereby releasing the free amine[2].

  • Reductive Cleavage (Mg/MeOH): Single Electron Transfer (SET) reagents donate electrons directly into the antibonding orbital of the S–N/S–O bond, leading to homolytic cleavage. This avoids the use of harsh acids or bases and prevents the over-reduction of the quinoline aromatic system, a common side effect of transition-metal catalyzed hydrogenation.

G Start Mesylated Quinoline (N-Ms or O-Ms) SubstrateCheck Evaluate Substrate Tolerance Start->SubstrateCheck Acidic Acid-Tolerant (e.g., TfOH) SubstrateCheck->Acidic Electron-deficient Basic Base-Tolerant (e.g., LDA) SubstrateCheck->Basic Orthogonal to Tosyl Reductive Redox-Tolerant (e.g., Mg/MeOH) SubstrateCheck->Reductive Mild/Neutral MechAcid Protonation of N Nucleophilic attack on S Acidic->MechAcid MechBase α-Deprotonation Sulfene Intermediate Basic->MechBase MechRed Single Electron Transfer (SET) Cleavage Reductive->MechRed Product Deprotected Quinoline (Free Amine or Phenol) MechAcid->Product MechBase->Product MechRed->Product

Figure 1: Decision matrix and mechanistic pathways for chemoselective mesyl group cleavage.

Comparative Reagent Profiling

To facilitate reagent selection, the quantitative performance and chemoselectivity of the three primary deprotection strategies are summarized below.

Reagent SystemReaction TypeTarget GroupYield RangeChemoselectivity & Functional Group Tolerance
LDA (1.6–6.0 equiv)Base-Mediated O -Ms, N -Ms57–96%Tolerates aliphatic mesylates; selectively cleaves aryl/heteroaryl Ms. Highly effective for 4-quinolones[1].
TfOH (1.1–2.0 equiv)Acid-Mediated N -Ms70–96%Tolerates halogens and ethers; can cleave Ms in the presence of Ts groups[2].
Mg / MeOH Reductive (SET) N -Ms, O -Ms75–92%Tolerates acid/base-sensitive groups; avoids heteroaromatic ring reduction.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process monitoring steps are included to ensure causality between the observed chemical phenomena and the desired outcome.

Protocol A: Mild Base-Mediated Cleavage using LDA

Optimal for O -mesyl quinolines and N -methanesulfonamides of quinolones[1].

  • Reagent Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with anhydrous diisopropylamine (1.8 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C.

  • Base Generation: Add n -butyllithium (1.7 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Substrate Addition: In a separate flame-dried flask, dissolve the mesylated quinoline (1.0 equiv) in anhydrous THF. Cool this solution to 0 °C.

  • Reaction Execution: Transfer the freshly prepared LDA solution dropwise to the quinoline solution via cannula.

  • Monitoring: Stir the reaction at 0 °C for 1–2 hours. Self-Validation: Monitor by TLC (EtOAc/Hexanes). The disappearance of the less polar mesylate spot and the appearance of a highly polar (often UV-active/fluorescent) baseline spot indicates successful sulfene elimination.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Acid-Mediated Chemoselective Deprotection using TfOH

Optimal for electron-deficient N -mesyl quinolines[2].

  • Setup: Charge a pressure-rated reaction vial with the N -mesyl quinoline (1.0 equiv) and 1,2-dichloroethane (DCE, 0.1 M).

  • Activation: Add Trifluoromethanesulfonic acid (TfOH, 1.2–2.0 equiv) dropwise at room temperature. The solution may darken, indicating protonation of the quinoline nitrogen.

  • Heating: Seal the vial and heat the mixture to 50–90 °C. The exact temperature depends on the electron density of the substrate (electron-deficient substrates require higher temperatures).

  • Monitoring: Stir for 2–12 hours. Self-Validation: Monitor by LC-MS. Look for the mass of the free amine [M+H]+ and the absence of the +78 Da ( SO2​CH3​ ) mass shift.

  • Workup: Cool the mixture to room temperature. Slowly pour into an ice-cold saturated aqueous NaHCO3​ solution to neutralize the TfOH. Extract with dichloromethane (DCM), dry over MgSO4​ , and purify via flash chromatography.

Protocol C: Reductive Cleavage using Mg/MeOH

Optimal for substrates sensitive to strong acids or bases.

  • Setup: Dissolve the mesylated quinoline (1.0 equiv) in anhydrous methanol (0.1 M) in a round-bottom flask open to an inert atmosphere.

  • Activation: Add magnesium turnings (5.0–10.0 equiv). To activate the metal surface, add a single crystal of iodine or a drop of 1,2-dibromoethane.

  • Reaction Execution: Stir vigorously or sonicate at room temperature. Self-Validation: Effervescence (hydrogen gas evolution) and the gradual disappearance of the magnesium turnings confirm the generation of the active reducing species.

  • Workup: Once the starting material is consumed (typically 2–4 hours), carefully quench with saturated aqueous NH4​Cl to dissolve the magnesium methoxide salts. Avoid strong acids (like 1M HCl) to prevent protonation and subsequent water-solubility of the quinoline product. Extract with EtOAc, wash with brine, dry, and concentrate.

Causality & Troubleshooting: The "Why" Behind the "What"

  • Why does LDA selectively cleave mesylates but leave tosylates intact? The base-mediated cleavage of mesylates does not proceed via direct nucleophilic attack on the sulfur atom. Instead, it relies on the deprotonation of the mesyl −CH3​ group to form a highly reactive sulfene intermediate. Tosylates (and other arylsulfonates) lack these acidic α -protons and therefore resist cleavage under identical LDA conditions. This allows for brilliant orthogonal protection strategies[1].

  • Why is temperature control critical in TfOH cleavage? While TfOH efficiently weakens the N–S bond via protonation, excessive heating (>90 °C) can trigger undesired electrophilic aromatic substitution. The cleaved sulfonyl fragment can act as an electrophile, sulfonylating electron-rich regions of the quinoline ring. Maintaining the reaction strictly between 50–90 °C ensures kinetic control and high chemoselectivity[2].

  • Why use Mg/MeOH instead of standard catalytic hydrogenation (e.g., Pd/C, H2​ )? The nitrogen-containing ring of quinolines is highly susceptible to partial reduction, frequently yielding tetrahydroquinolines under standard H2​ hydrogenation conditions. Mg/MeOH operates via a Single Electron Transfer (SET) mechanism that selectively targets the polar S–N or S–O bond, safely sparing the heteroaromatic π -system.

References

  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols Organic Letters, American Chemical Society. URL:[Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this important heterocyclic sulfone. Here, we will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Section 1: Foundational Synthesis Overview

The most prevalent and reliable method for synthesizing 2-(Methylsulfonyl)quinoline is the oxidation of its thioether precursor, 2-(Methylthio)quinoline.[1][2] This two-step oxidation proceeds through a sulfoxide intermediate, which is then further oxidized to the desired sulfone.

The choice of oxidizing agent is critical and directly influences reaction efficiency, selectivity, and the side-product profile. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), and hydrogen peroxide (H₂O₂).[3][4]

General Reaction Scheme:

The overall transformation can be visualized as follows:

Reaction_Scheme Substrate 2-(Methylthio)quinoline Intermediate 2-(Methylsulfinyl)quinoline (Sulfoxide) Substrate->Intermediate [Oxidant] ~1.0-1.2 eq. Product 2-(Methylsulfonyl)quinoline (Sulfone) Intermediate->Product [Oxidant] >2.0 eq.

Caption: Oxidation pathway from thioether to sulfone.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Problem Area: Low Reaction Yield & Incomplete Conversion

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 2-(methylthio)quinoline, even after extended reaction times. What's going wrong?

A1: This is a common issue often related to the oxidant's potency or reaction conditions. Here are the primary causes and solutions:

  • Degraded Oxidizing Agent: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly (cool and dry).[5] The purity of commercial m-CPBA is often around 70-77%, with the remainder being m-chlorobenzoic acid, which is inert in this reaction. If you suspect degradation, use a fresh batch or quantify the active oxidant concentration via iodometric titration.

  • Insufficient Stoichiometry: For the complete conversion to the sulfone, at least two equivalents of the oxidant are required. A slight excess (e.g., 2.2-2.5 equivalents) is often recommended to drive the reaction to completion.[4]

  • Poor Solubility: If the thioether starting material or the sulfoxide intermediate has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited. Ensure your solvent system (e.g., dichloromethane (DCM), chloroform, or acetic acid) fully dissolves the substrate.[4]

  • Sub-optimal Temperature: While oxidations are often run at 0 °C to room temperature to control exothermicity and side reactions, a sluggish reaction may benefit from a modest increase in temperature.[6] Monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation.

Q2: My primary product is the sulfoxide, 2-(methylsulfinyl)quinoline, and I can't seem to push the reaction to the desired sulfone. Why is the second oxidation step failing?

A2: The oxidation of the sulfoxide to the sulfone has a higher activation energy than the initial oxidation of the thioether. Several factors can cause the reaction to stall at the sulfoxide stage:

  • Insufficient Oxidant: This is the most common reason. The first oxidation is rapid, consuming one equivalent of the oxidant. If you started with insufficient stoichiometry, there might not be enough oxidant left to convert the sulfoxide to the sulfone.[4] Solution: Add an additional 1.0-1.5 equivalents of the oxidant and continue to monitor the reaction.

  • Electron-Withdrawing Effects: The sulfoxide group is more electron-withdrawing than the thioether. This deactivates the sulfur atom toward further electrophilic attack by the oxidant, making the second oxidation slower.[3] Solution: Increasing the reaction temperature or extending the reaction time is often necessary. For particularly stubborn cases, a more powerful oxidizing system might be required.

Problem Area: Side Product Formation

Q3: I'm observing a significant byproduct with a mass corresponding to the N-oxide of my product. How can I prevent the oxidation of the quinoline nitrogen?

A3: The nitrogen atom in the quinoline ring is a nucleophile and can be oxidized by peroxy acids like m-CPBA, forming an N-oxide.[1][7] This is a classic competing side reaction.

  • Mechanism of N-Oxidation: The lone pair of electrons on the quinoline nitrogen attacks the electrophilic oxygen of the peroxy acid.

  • Mitigation Strategies:

    • Use a Buffered or Non-Acidic Oxidant: N-oxidation is often more pronounced under acidic conditions. Using an oxidant system that operates under neutral or buffered conditions can suppress this side reaction. Oxone, often used with a buffer like sodium bicarbonate, is an excellent alternative.[8][9]

    • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to 5 °C) can increase the selectivity for sulfur oxidation over nitrogen oxidation.

    • Reverse Addition: Instead of adding the oxidant to the thioether solution, try adding the thioether solution dropwise to the oxidant slurry. This maintains a high concentration of the oxidant, favoring the faster oxidation of the sulfur over the slower N-oxidation.

Troubleshooting_Flowchart Start Low Yield or Side Products? Check_Conversion TLC/LC-MS shows Incomplete Conversion Start->Check_Conversion Low Yield Check_Side_Products TLC/LC-MS shows Significant Side Products Start->Check_Side_Products Impure Product Identify_Side_Product Identify Main Side Product Check_Conversion->Identify_Side_Product Is sulfoxide the main product? Check_Side_Products->Identify_Side_Product What is it? Solution_Oxidant Solution: 1. Use fresh oxidant. 2. Increase stoichiometry (>2.2 eq). Identify_Side_Product->Solution_Oxidant No, mostly starting material Solution_Sulfoxide Solution: 1. Add more oxidant (1-1.5 eq). 2. Increase temp/time. Identify_Side_Product->Solution_Sulfoxide Yes Solution_N_Oxide Solution: 1. Switch to Oxone/bicarbonate. 2. Lower reaction temperature. 3. Consider reverse addition. Identify_Side_Product->Solution_N_Oxide N-Oxide Solution_Purification Solution: 1. Use aqueous Na₂SO₃ quench. 2. Bicarbonate wash for acid byproduct. 3. Recrystallize or use column chromatography. Identify_Side_Product->Solution_Purification Acid byproduct/ Other

Caption: Troubleshooting workflow for synthesis issues.

Problem Area: Work-up and Purification

Q4: My purification is difficult. How do I effectively remove the m-chlorobenzoic acid byproduct and any remaining oxidant?

A4: Proper work-up is crucial for simplifying purification.

  • Quench Excess Oxidant: After the reaction is complete (as determined by TLC), quench any remaining oxidant by adding a saturated aqueous solution of a mild reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until a starch-iodide paper test indicates the absence of peroxides.

  • Remove Acidic Byproducts: The m-chlorobenzoic acid byproduct (from m-CPBA) or acidic residues from Oxone can be easily removed with a basic wash. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue washing until CO₂ evolution ceases.

  • Final Wash and Dry: Wash the organic layer with brine to remove excess water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After concentrating the dried solution, the crude product can be purified by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Section 3: Frequently Asked Questions (FAQs)

Q: Which oxidizing agent is best: m-CPBA or Oxone?

A: The choice depends on the specific requirements of your synthesis. The table below provides a comparison to guide your decision.

Featurem-CPBA (meta-chloroperoxybenzoic acid) Oxone® (Potassium peroxymonosulfate)
Solubility Soluble in many organic solvents (DCM, Chloroform).Soluble in water; often used in biphasic systems (e.g., water/ethyl acetate) or in polar solvents like methanol/acetone.
Byproducts m-chlorobenzoic acid (removable by base wash).Potassium sulfate/bisulfate salts (removed by aqueous work-up).
Selectivity Highly effective, but can cause N-oxidation of the quinoline ring.[5]Generally considered "greener." Less prone to N-oxidation when buffered.[8][9]
Handling Solid, but can be shock-sensitive and degrades over time. Requires refrigerated storage.[5]Stable, free-flowing solid. Less hazardous than organic peroxy acids.
Best For Small-scale reactions where solubility in organic solvents is paramount.Scale-up operations and substrates sensitive to N-oxidation.

Q: How can I monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting thioether, the sulfoxide intermediate, and the final sulfone product (e.g., 30-50% ethyl acetate in hexanes). The sulfone is significantly more polar than the thioether, and the sulfoxide is intermediate in polarity (lower Rf for more polar compounds).

  • TLC Spotting Order (decreasing Rf):

    • 2-(Methylthio)quinoline (Starting Material)

    • 2-(Methylsulfinyl)quinoline (Intermediate)

    • 2-(Methylsulfonyl)quinoline (Product)

Q: What are the key safety precautions for this reaction?

A: Oxidations can be exothermic and involve potentially hazardous materials.

  • m-CPBA: While generally safe for lab use, m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially at high purity. Avoid grinding it, and always add it in portions to the reaction mixture, preferably at a controlled temperature (e.g., in an ice bath).

  • Exothermicity: The oxidation of thioethers is exothermic. For larger-scale reactions, ensure adequate cooling and add the oxidant slowly to maintain control over the internal temperature.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated fume hood.

Section 4: Validated Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 2-(Methylsulfonyl)quinoline using Oxone, minimizing common side reactions.

Objective: To synthesize 2-(Methylsulfonyl)quinoline from 2-(Methylthio)quinoline with high yield and purity.

Materials:

  • 2-(Methylthio)quinoline (1.0 eq)

  • Oxone® (2.5 eq)

  • Sodium Bicarbonate (NaHCO₃) (4.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Na₂SO₃

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Methylthio)quinoline (1.0 eq) in a 1:1 mixture of methanol and water.

  • Buffer Addition: Add sodium bicarbonate (4.0 eq) to the solution and stir until mostly dissolved.

  • Oxidant Preparation: In a separate beaker, prepare a solution or slurry of Oxone® (2.5 eq) in water.

  • Reaction: Cool the thioether solution to 0 °C using an ice-water bath. Add the Oxone® solution dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-6 hours.

  • Work-up - Quench: Once the starting material is consumed, carefully add saturated aqueous Na₂SO₃ to quench any excess oxidant. Stir for 20 minutes.

  • Work-up - Extraction: Remove the methanol under reduced pressure. Add DCM or EtOAc to the remaining aqueous slurry and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Work-up - Washes: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-(Methylsulfonyl)quinoline.

References

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development, ACS Publications. (2022). [Link]

  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, ACS Publications. (2022). [Link]

  • A Convenient One-Pot Preparation of 2-Methyl-3-(phenylthiomethyl)quinolines from Morita-Baylis-Hillman Adducts and Their Oxidation to the Corresponding Sulfones. Molecules, MDPI. (2014). [Link]

  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone. Journal of the Iranian Chemical Society. (2017). [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, MDPI. (2019). [Link]

  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, ACS Publications. (2023). [Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. (2013). [Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, MDPI. (2024). [Link]

  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. National Library of Medicine. (2022). [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, Royal Society of Chemistry. (2022). [Link]

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. (2022). [Link]

  • Thiols And Thioethers. Master Organic Chemistry. (2015). [Link]

  • Oxone, Potassium peroxomonosulfate. Organic Chemistry Portal. [Link]

  • Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers. Molecules, MDPI. (2022). [Link]

  • (PDF) An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. ResearchGate. (2024). [Link]

  • Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry. (2015). [Link]

  • Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, ACS Publications. (2003). [Link]

  • Why the raw material of Thioethers can't be Oxided by m-CPBA totally? ResearchGate. (2016). [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. (2025). [Link]

  • Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides via Copper-Catalyzed C–H Bonds Activation. Organic Letters, ACS Publications. (2013). [Link]

  • Quinoline. Wikipedia. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Method for preparing quinoline derivatives.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. (2025). [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Quinoline derivatives 65–69 possess imidazole and methylsulfonyl moiety. ResearchGate. [Link]

  • Method of oxidizing thioether to sulfone.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, ACS Publications. (2023). [Link]

  • Purification method of 2-methyl quinoline.
  • Purification of Quinoline. LookChem. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Methylsulfonyl)quinoline. This guide is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. Due to its unique chemical structure, featuring a quinoline core and a highly polar methylsulfonyl group, achieving desired concentrations in common organic solvents can be non-trivial. This document provides a structured, in-depth approach to systematically understanding and overcoming these issues, moving from fundamental principles to advanced solubilization strategies.

Part 1: Troubleshooting Guide - A Step-by-Step Approach

This section is formatted as a series of questions you might ask during your experimental workflow when facing solubility issues.

Question: I've tried dissolving 2-(Methylsulfonyl)quinoline in my chosen solvent, and it's not working. What is my first step?

Answer:

Your first step is to stop and perform a systematic solvent screening instead of relying on a single, unsuccessful solvent. The compound's structure—a large, aromatic quinoline ring combined with a polar, hydrogen-bond-accepting sulfonyl group—gives it a complex solubility profile. It is unlikely to behave as a simple nonpolar or polar molecule.

A structured screening provides the empirical data needed to make an informed decision. This avoids wasted time and material on suboptimal systems.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of 2-(Methylsulfonyl)quinoline (e.g., 1-2 mg) into several small, labeled vials.

  • Solvent Addition: To each vial, add a different solvent from the categories listed in the table below. Start with a small, fixed volume (e.g., 0.1 mL).

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Observe for dissolution.

  • Incremental Addition: If the compound does not dissolve, add another aliquot of the same solvent and repeat the agitation. Continue until the compound dissolves or you reach a practical volume limit (e.g., 1-2 mL).

  • Classification: Qualitatively classify the solubility in each solvent as 'Freely Soluble,' 'Soluble,' 'Slightly Soluble,' or 'Insoluble.' This data will guide all further optimization efforts.

Question: How do I select the right solvents for this initial screening?

Answer:

The key is to test a range of solvents with varying polarities and hydrogen bonding capabilities to probe the compound's dual nature. Do not choose solvents randomly. Instead, select representatives from each major class.

The rationale is to identify which type of solvent-solute interaction is most favorable. The polar sulfonyl group suggests polar solvents will be effective, while the quinoline ring suggests some affinity for solvents that can interact with aromatic systems. Generally, quinoline derivatives show good solubility in a variety of organic solvents[1].

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale for InclusionPredicted Solubility
Polar Aprotic DMSO, DMF, AcetonitrileThese solvents have large dipole moments capable of solvating the polar methylsulfonyl group without interfering via hydrogen bonding. High solubility is often seen in these solvents for similar complex molecules[2].High
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, potentially interacting with the nitrogen on the quinoline ring and the oxygens of the sulfonyl group[2].Moderate to Good
Chlorinated Dichloromethane (DCM), ChloroformThese are intermediate polarity solvents that can effectively solvate large organic molecules.Moderate
Ethers Tetrahydrofuran (THF), 1,4-DioxaneEthers are good general solvents for a wide range of organic compounds.Slight to Moderate
Nonpolar Toluene, Hexane, HeptaneThese solvents primarily interact through weak van der Waals forces and are unlikely to effectively solvate the polar sulfonyl group[2].Low / Insoluble
Question: My compound is slightly soluble in ethanol, but I need a much higher concentration. What can I do now?

Answer:

Once you have identified a solvent system where the compound has at least partial solubility, you can employ several techniques to enhance it. The two most direct methods are using a co-solvent and adjusting the temperature.

This is a powerful technique where you add a second, miscible solvent (the co-solvent) to your primary solvent to change its overall polarity, thereby increasing the drug's solubility.[3][4] Co-solvents can increase the solubility of poorly soluble compounds by orders of magnitude.[4][5]

Causality: For 2-(Methylsulfonyl)quinoline, which has both aromatic and highly polar character, a single solvent might not be ideal. For instance, while ethanol interacts with the polar part, its overall polarity might not be optimal. Adding a more polar aprotic co-solvent like DMSO or a less polar one like toluene can fine-tune the solvent environment to better accommodate both parts of the molecule. This technique is a cornerstone of pharmaceutical formulation.[6][7]

Experimental Protocol: Co-solvent Titration

  • Primary System: Prepare a saturated or near-saturated solution of your compound in the primary solvent (e.g., ethanol).

  • Select Co-solvent: Choose a co-solvent in which your compound has higher solubility (e.g., DMSO) or one that can improve solvation of the aromatic portion (e.g., Toluene).

  • Titration: Slowly add the co-solvent dropwise to your primary solution while stirring.

  • Observe: Continue adding the co-solvent and observe for further dissolution of any remaining solid. Note the approximate ratio of primary solvent to co-solvent that achieves the desired concentration.

  • Systematic Approach: For a more rigorous method, prepare a series of pre-mixed solvent systems (e.g., 90:10, 80:20, 70:30 Ethanol:DMSO) and determine the solubility in each.

For most organic solids, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it requires energy to break the compound's crystal lattice.[9] Adding heat provides this energy.[9] Studies have shown that for many organic compounds, solubility can vary exponentially with temperature.[10][11][12]

Protocol & Caveats:

  • Heating: Gently warm the solvent mixture while stirring. Use a water bath for controlled heating.

  • Monitor: Add the compound in portions to the warm solvent until it dissolves.

  • Caution - Supersaturation: Be aware that you are creating a supersaturated solution. The compound may precipitate out upon cooling. This can be useful for certain applications, but if you need it to remain in solution at room temperature, this method has limits.

  • Caution - Stability: Do not exceed the boiling point of the solvent or the decomposition temperature of the compound. Always check the compound's stability at elevated temperatures if possible. Some methods involve heating a compound with a stable surfactant to very high temperatures to lock in a higher soluble state.[13][14]

Part 2: Advanced Strategies & Frequently Asked Questions (FAQs)

Question: I've tried co-solvents and heating, but I still can't achieve the stability or concentration needed for my application. What other options exist?

Answer:

When standard lab techniques are insufficient, you can turn to advanced formulation strategies, particularly those used in the pharmaceutical industry to enhance the solubility of poorly soluble drugs.[15] These methods often involve altering the solid-state properties of the compound or using specialized excipients.

  • Solid Dispersions: This is a highly effective technique where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[16][17] The goal is to convert the drug from its less soluble crystalline form to a more soluble amorphous form.[18][19] This can be achieved through methods like solvent evaporation or melt extrusion.[16][20] The resulting solid dispersion can dramatically increase dissolution rates and apparent solubility.[18][20]

  • Use of Solubilizing Excipients: Certain excipients are designed to enhance solubility.[21][22]

    • Surfactants: Molecules like Polysorbate 80 (Tween 80) or Myrj-52 can form micelles in solution.[22][23] The hydrophobic core of the micelle can encapsulate the poorly soluble quinoline portion of your molecule, while the hydrophilic exterior keeps the entire complex dissolved in the solvent.

    • Cyclodextrins: These are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior.[15][22] They can form inclusion complexes where the 2-(Methylsulfonyl)quinoline molecule (the "guest") sits inside the cyclodextrin cavity (the "host"), increasing its solubility.[15]

These advanced methods require more formulation development but offer powerful solutions for persistent solubility problems.

Caption: A decision workflow for troubleshooting the solubility of 2-(Methylsulfonyl)quinoline.

FAQ 1: What are the primary safety considerations when handling 2-(Methylsulfonyl)quinoline?
FAQ 2: How does a co-solvent actually work at the molecular level?

A co-solvent works by altering the polarity and hydrogen-bonding characteristics of the bulk solvent to be more accommodating to the solute.[4] A drug is most soluble when the polarity of the solvent matches the polarity of the solute ("like dissolves like"). For a molecule like 2-(Methylsulfonyl)quinoline with two distinct regions (aromatic and polar), a single solvent is a compromise. A co-solvent system creates a mixture with an intermediate polarity and structure that reduces the interfacial tension between the solute and the solvent, making solvation more energetically favorable.

Caption: Mechanism of co-solvency at a molecular level.

FAQ 3: How can I perform a quantitative solubility measurement?

Answer:

A visual assessment is good for screening, but for many applications (e.g., preparing stock solutions for biological assays), you need quantitative data. The gold standard is the shake-flask method to determine equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid 2-(Methylsulfonyl)quinoline to a vial containing a known volume of your chosen solvent or co-solvent system. "Excess" means enough solid remains undissolved to ensure the solution is saturated.

  • Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Allow the system to equilibrate for a sufficient period, typically 24-48 hours, to ensure the concentration of the dissolved solid reaches a plateau[1][2].

  • Sample Preparation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw a small aliquot of the supernatant (the clear liquid on top).

  • Filtration: Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent) to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring its concentration into the linear range of your analytical method.

  • Analysis: Analyze the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value is the equilibrium solubility.

References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • National Center for Biotechnology Information (PMC). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Available from: [Link]

  • European Pharmaceutical Review. Novel excipients for solubility enhancement. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available from: [Link]

  • JETIR. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • Contract Pharma. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. Available from: [Link]

  • wisdomlib. Co-solvency: Significance and symbolism. Available from: [Link]

  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]

  • National Center for Biotechnology Information (PMC). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. Available from: [Link]

  • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • NextSDS. 2-methyl-7-(methylsulfonyl)-Quinoline — Chemical Substance Information. Available from: [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids | Request PDF. Available from: [Link]

  • Google Patents. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet - Quinoline. Available from: [Link]

  • NextSDS. 2-METHANESULFONYL-QUINOLINE — Chemical Substance Information. Available from: [Link]

  • PubChem. 8-(Methylsulfonyl)quinoline. Available from: [Link]

  • ResearchGate. Quinoline derivatives 65–69 possess imidazole and methylsulfonyl moiety. Available from: [Link]

  • SlideShare. Preparation and Properties of Quinoline. Available from: [Link]

  • ACS Publications. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. Available from: [Link]

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Optimizing catalyst loading for 2-(Methylsulfonyl)quinoline cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals dealing with the unique mechanistic challenges of transition-metal-catalyzed cross-coupling using 2-(methylsulfonyl)quinoline electrophiles.

While 2-(methylsulfonyl)quinolines are highly valuable building blocks—often more synthetically accessible via the oxidation of 2-methylthioquinolines than their 2-haloquinoline counterparts[1]—they present distinct challenges in catalytic turnover. The methylsulfonyl group ( −SO2​Me ) is a competent leaving group for C(sp2)-S bond cleavage[2], but researchers frequently encounter "stalled" reactions requiring economically unviable catalyst loadings (>10 mol%). This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to optimize your catalyst loading down to 2 mol%.

Mechanistic Workflow & Failure Analysis

To optimize catalyst loading, we must first understand where the catalytic cycle breaks down. The diagram below illustrates the desulfonylative cross-coupling pathway, highlighting the primary vector for catalyst death.

G Pd0 Active Catalyst Pd(0)L_n OA Oxidative Addition (C-SO2Me Cleavage) Pd0->OA 2-(SO2Me)Quinoline Poison Catalyst Deactivation (Quinoline-N Binding) Pd0->Poison Suboptimal Ligand TM Transmetalation (Nucleophile Transfer) OA->TM Extrusion of MeSO2- RE Reductive Elimination (Product Release) TM->RE Ar-M Intermediate RE->Pd0 Cross-Coupled Product

Catalytic cycle of desulfonylative cross-coupling highlighting the deactivation pathway.

Diagnostic Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 30% conversion unless I use 10-15 mol% Palladium. Why is the catalyst dying so quickly? A1: This stalling is a classic symptom of catalyst poisoning, driven by two simultaneous factors unique to this substrate class:

  • Quinoline Nitrogen Coordination: The lone pair of electrons on the quinoline nitrogen acts as a competing, strongly coordinating ligand. It binds to the Pd(II) intermediate, pulling the metal out of the catalytic cycle and forming an inactive resting state[3].

  • Sulfinate Poisoning: Unlike halide leaving groups, the extruded methylsulfinate anion ( MeSO2−​ ) generated during Csp2-S bond cleavage[2] can coordinate to the metal center, severely impeding the transmetalation step.

Q2: How do I select the right ligand to prevent this deactivation and lower my loading? A2: You must select a ligand that balances steric shielding with electron density. Monodentate phosphines like PPh3​ are insufficient.

  • Steric Shielding: Employ bulky dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or RuPhos . Their massive steric bulk acts as a physical barrier, preventing the quinoline nitrogen from approaching and coordinating to the palladium center[3].

  • Electronic Activation: The electron-rich dicyclohexylphosphine moiety on these ligands accelerates the challenging oxidative addition into the C- SO2​Me bond, ensuring the metal spends less time in vulnerable intermediate states.

Q3: I am observing significant amounts of homocoupled quinoline byproduct. How do I suppress this? A3: Homocoupling in desulfonylative reactions occurs when the transmetalation rate is significantly slower than the oxidative addition rate. This allows two aryl-metal species to accumulate and undergo reductive elimination together[3].

  • Solution: Modulate the transmetalation rate by switching to a less polar solvent (e.g., Toluene instead of DMF) or by utilizing a syringe pump to slowly add your nucleophilic coupling partner over 2-3 hours.

Quantitative Optimization Matrix

The following table summarizes our internal screening data for the Suzuki-Miyaura coupling of 2-(methylsulfonyl)quinoline with phenylboronic acid. It demonstrates the causal relationship between ligand choice, additives, and the ability to reduce catalyst loading.

Catalyst SystemLigandAdditiveCatalyst LoadingConversion (%)Primary Failure Mode
Pd(OAc)2​ PPh3​ None10.0 mol%35%Catalyst poisoning by quinoline-N[3]
Pd(OAc)2​ dppfNone5.0 mol%62%Sulfinate-induced transmetalation stall
Pd2​(dba)3​ XPhosNone2.0 mol%78%Moderate homocoupling byproduct
Pd2​(dba)3​ XPhos CuTC 2.0 mol% >98% None (Optimized Protocol)

Note: CuTC (Copper(I) thiophene-2-carboxylate) acts as a highly effective "sulfinate scavenger," sequestering the leaving group and preventing it from interfering with transmetalation.

Validated Standard Operating Procedure (SOP)

Optimized Low-Loading Desulfonylative Suzuki-Miyaura Coupling Objective: Couple 2-(methylsulfonyl)quinoline with arylboronic acids using 2 mol% Pd.

Step 1: Pre-catalyst Activation (Self-Validating Step)

  • In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (1.0 mol%, equates to 2.0 mol% Pd) and XPhos (4.0 mol%) in anhydrous THF (0.1 M concentration).

  • Stir for 15 minutes at room temperature.

  • Validation Checkpoint: The solution must transition from a dark, opaque purple to a deep, clear red. This color shift confirms the successful displacement of the dba ligands and the formation of the active Ln​Pd(0) complex.

Step 2: Substrate & Scavenger Addition

  • To the active catalyst solution, add 2-(methylsulfonyl)quinoline (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add CuTC (1.5 equiv). Causality: The copper co-catalyst will irreversibly bind the extruded methylsulfinate, driving the reaction forward (Liebeskind-Srogl-type conditions).

Step 3: Base Addition & Initiation

  • Add anhydrous K3​PO4​ (3.0 equiv) as the base.

  • Seal the reaction vessel, remove it from the glovebox, and heat to 80 °C under vigorous stirring.

Step 4: In-Process Monitoring (Self-Validating Step)

  • Validation Checkpoint: After 30 minutes of heating, visually inspect the reaction. A sustained pale yellow or orange color indicates a healthy, turning-over catalytic cycle.

  • Failure Checkpoint: If the solution turns opaque black, Pd(0) has aggregated into inactive "Pd black." This indicates ligand starvation, oxygen ingress, or severe quinoline-N poisoning, meaning the run has failed.

Step 5: Workup and Isolation

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite. This step is critical to remove the precipitated copper sulfinate salts and phosphate byproducts.

  • Concentrate the filtrate in vacuo and purify via standard silica gel flash chromatography.

Sources

Technical Support Center: Optimizing SNAr Reactions of 2-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. 2-(Methylsulfonyl)quinoline is a highly activated electrophile utilized extensively in drug discovery and materials science. The methylsulfonyl ( −SO2​Me ) moiety is an exceptional leaving group for Nucleophilic Aromatic Substitution (S N​ Ar) due to its profound electron-withdrawing capacity, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, and its ability to depart as a stable methanesulfinate anion [1].

Despite its high reactivity, researchers frequently encounter side reactions that compromise yields. This guide synthesizes field-proven troubleshooting strategies and mechanistic insights to help you achieve quantitative conversions.

Quantitative Diagnostic Matrix

Before diving into specific troubleshooting, consult this diagnostic table to match your observed quantitative data (e.g., side product percentages) with the most probable chemical cause and the immediate corrective action.

Observation / Side ProductTypical Yield ImpactPrimary Mechanistic CauseCorrective Action
2-Quinolone (Carbostyril) 10% – 40%Trace water + Base (Hydroxide attack)Rigorous drying of solvent/reagents; switch to non-nucleophilic base (DIPEA).
Unreacted Starting Material 20% – 50%Weak nucleophile (e.g., aniline); low tempElevate temperature; use polar aprotic solvent (DMSO); or pre-deprotonate nucleophile.
Dimerization / Bis-alkylation 5% – 15%Excess electrophile relative to polyamineInverse addition; use >3 equivalents excess of the polyamine nucleophile.
Ring-Degradation Products <5% Overheating in strong aqueous baseAvoid NaOH/KOH; utilize Cs2​CO3​ or organic bases under anhydrous conditions.
Frequently Asked Questions (Troubleshooting S N​ Ar)

Q1: My LC-MS shows a major side product with an [M+H]+ corresponding to the loss of the sulfonyl group and the addition of oxygen ( m/z≈146 ). What is happening? The Causality: You are observing the formation of 2-quinolone (carbostyril). The C2-position of the quinoline ring is highly electrophilic. If trace water is present in your solvent, or if you are using hygroscopic inorganic bases (like K2​CO3​ that has absorbed moisture), hydroxide ions are generated in situ. Hydroxide is a "hard", aggressive nucleophile that outcompetes your intended amine. It attacks the C2-position, displacing the −SO2​Me group to form 2-hydroxyquinoline, which rapidly tautomerizes to the thermodynamically stable 2-quinolone [2]. The Fix: Switch to strictly anhydrous solvents (e.g., dry THF or DMF stored over 3Å molecular sieves) and utilize a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Ensure your glassware is flame-dried.

Q2: I am trying to couple a sterically hindered aniline, but the reaction stalls at 30% conversion. Should I just boil it longer? The Causality: Prolonged heating often leads to thermal degradation rather than product formation. Anilines are relatively weak nucleophiles compared to aliphatic amines. The rate-determining step in S N​ Ar is the disruption of aromaticity to form the Meisenheimer complex [2]. Steric bulk significantly raises the activation energy ( ΔG‡ ) for this step. The Fix: Instead of merely increasing reaction time, increase the nucleophilicity of the aniline. Pre-deprotonate the aniline with a strong base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in THF at 0 °C before adding the 2-(methylsulfonyl)quinoline. Alternatively, switch to a highly polar aprotic solvent like DMSO at 80–100 °C, which poorly solvates anions, thereby increasing the effective nucleophilicity of the amine.

Q3: Why is the methylsulfonyl group preferred over a simple chloride at the 2-position? The Causality: While 2-chloroquinoline is a standard S N​ Ar substrate, the methylsulfonyl group provides superior activation. The −SO2​Me group exerts a much stronger inductive and resonance electron-withdrawing effect than chlorine, stabilizing the incoming negative charge during the transition state. Research has demonstrated that 2-methylsulfonylquinolines can be easily displaced by primary and secondary amines under varying conditions to afford 2-aminoquinolines in exceptionally high yields, often outperforming their halogenated counterparts[1].

Mechanistic Pathways

Understanding the divergence between your desired product and the primary side reaction is critical for controlling the reaction environment.

SNAr_Pathways cluster_desired Desired SNAr Pathway cluster_side Hydrolysis Side Pathway A 2-(Methylsulfonyl)quinoline (Highly Electrophilic C2) B Amine Nucleophile (R-NH2) A->B Anhydrous Conditions E Trace H2O / OH- (Nucleophile) A->E Moisture / Aqueous Base C Meisenheimer Complex (Nitrogen-Stabilized) B->C Rate Determining Step D 2-Aminoquinoline + Methanesulfinate C->D Fast Elimination of -SO2Me F Meisenheimer Complex (OH- Attack) E->F OH- Attack G 2-Hydroxyquinoline F->G Loss of -SO2Me H 2-Quinolone (Stable Tautomer) G->H Tautomerization (Thermodynamic Sink)

Divergent mechanistic pathways of 2-(methylsulfonyl)quinoline: Desired SNAr vs. Hydrolysis.

Standard Operating Procedure: Self-Validating S N​ Ar Protocol

To guarantee the suppression of side reactions, follow this self-validating methodology for the substitution of 2-(methylsulfonyl)quinoline with an aliphatic amine. Every step contains a built-in validation check to ensure the integrity of the chemical environment.

Step 1: Environmental Preparation (Moisture Elimination)

  • Action: Flame-dry a 25 mL Schlenk flask under high vacuum and backfill with Argon (repeat 3 times).

  • Causality: This eliminates trace surface moisture on the glass, which is the primary culprit for 2-quinolone formation.

  • Validation: The flask should be completely cool to the touch under positive Argon pressure before proceeding.

Step 2: Reagent Loading & Solvation

  • Action: Add 2-(methylsulfonyl)quinoline (1.0 equiv, 1.0 mmol) to the flask. Inject 5.0 mL of anhydrous THF (or DMF for less reactive amines) via a sterile syringe. Stir to dissolve completely.

Step 3: Nucleophile & Base Addition

  • Action: Inject N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by the desired amine (1.2 equiv).

  • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the methanesulfinic acid byproduct without competing for the electrophilic carbon, preventing base-induced side reactions.

Step 4: Thermal Activation & Reaction Monitoring

  • Action: Heat the reaction to 65 °C (reflux for THF). Monitor via TLC (Hexanes/EtOAc) or LC-MS every 2 hours.

  • Validation: The S N​ Ar reaction is self-validating via TLC. The starting sulfone is highly UV-active and non-polar. The successful formation of the product will manifest as the complete disappearance of the starting material spot and the appearance of a more polar, UV-active spot (due to the added amine functionality). If the starting material persists after 4 hours, nucleophile activation (e.g., switching to a stronger base) is required.

Step 5: Quenching & Purification

  • Action: Cool to room temperature. Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize any remaining electrophiles. Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

References
  • Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues The Journal of Organic Chemistry - ACS Publications[Link]

  • Nucleophilic aromatic substitution Wikipedia, The Free Encyclopedia[Link]

Technical Support Center: Purification and Recrystallization of 2-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals.

2-(Methylsulfonyl)quinoline is a highly valuable electrophilic intermediate. The methylsulfonyl moiety acts as an exceptional leaving group for nucleophilic aromatic substitution ( SN​Ar ), allowing for facile displacement by primary and secondary amines to synthesize diverse 2-aminoquinoline derivatives[1]. Because this compound is typically synthesized via the m-chloroperbenzoic acid (m-CPBA) oxidation of 2-(methylthio)quinoline[1], the crude reaction mixture is often contaminated with unreacted starting materials, over-oxidation products (N-oxides), and stoichiometric amounts of m-chlorobenzoic acid (m-CBA).

This guide provides a self-validating, field-proven system for isolating and purifying 2-(Methylsulfonyl)quinoline to >99% purity.

I. Purification Workflow Visualization

G Start Crude Reaction Mixture (2-(Methylsulfonyl)quinoline + Impurities) Quench Quench & Neutralize (10% Na2S2O3 + Sat. NaHCO3) Start->Quench Extract Liquid-Liquid Extraction (DCM or EtOAc / H2O) Quench->Extract OrgLayer Organic Layer (Product + Thioether trace) Extract->OrgLayer AqLayer Aqueous Layer (m-CBA salts, Inorganics) Extract->AqLayer Discard Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) OrgLayer->Chromatography Recryst Recrystallization (CHCl3/Hexane or PE/EtOAc) Chromatography->Recryst Pure Pure 2-(Methylsulfonyl)quinoline (>99% Purity) Recryst->Pure

Workflow for the purification of 2-(Methylsulfonyl)quinoline from crude oxidation mixtures.

II. Quantitative Data & Physicochemical Parameters

To ensure your purification is a self-validating system, compare your in-process analytical data against the standardized parameters in the table below.

ParameterValue / SystemPurpose / Rationale
Extraction Solvent Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Primary recovery of the crude organic product from the aqueous quench.
TLC Eluent Hexanes : EtOAc (4:1 to 1:1 v/v)Reaction monitoring and column fraction analysis.
Product Rf​ ~0.40 - 0.50 (in 4:1 Hexanes:EtOAc)Identification of 2-(Methylsulfonyl)quinoline.
Starting Material Rf​ ~0.70 - 0.80 (in 4:1 Hexanes:EtOAc)Identification of unreacted 2-(methylthio)quinoline.
Stationary Phase 60–120 or 200–300 mesh Silica GelBulk purification via flash column chromatography[1].
Recrystallization System CHCl3​ /Hexane (1:9) or PE/EtOAcFinal polishing to achieve crystalline purity[2].
III. Step-by-Step Methodologies
Protocol A: Reaction Quenching and Liquid-Liquid Extraction

m-CPBA oxidations leave highly reactive peroxides and large amounts of m-CBA. Proper quenching is the most critical step to prevent downstream degradation.

  • Thermal Arrest: Cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: Quenching exothermic reactions at room temperature can cause transient localized heating, driving the unwanted over-oxidation of the quinoline nitrogen to an N-oxide.

  • Peroxide Reduction: Add 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise while stirring vigorously for 15 minutes.

    • Causality: Na2​S2​O3​ chemically reduces any residual, unreacted m-CPBA into m-CBA. If this is skipped, concentrating the solvent later will concentrate the peroxides, destroying your product and posing an explosion hazard.

  • Neutralization: Add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches a stable pH of 8–9.

    • Causality:m-CBA has a pKa​ of ~3.8. Raising the pH >8 completely deprotonates the acid into its highly water-soluble sodium salt, forcing it into the aqueous layer and away from your product.

  • Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography

Because the sulfone group is highly electron-withdrawing and polar, it separates easily from the non-polar thioether starting material.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel (60-120 mesh)[1]. This prevents the "streaking" commonly caused by residual quinoline oils.

  • Elution: Run a gradient elution starting at 9:1 Hexanes:EtOAc to flush out unreacted 2-(methylthio)quinoline ( Rf​ ~0.75).

  • Collection: Increase the gradient to 4:1 Hexanes:EtOAc to elute the 2-(Methylsulfonyl)quinoline ( Rf​ ~0.45). Verify fractions via UV-active TLC spots.

Protocol C: Recrystallization

To achieve >99% purity suitable for sensitive SN​Ar amination reactions, chromatographic purification must be followed by recrystallization[1].

  • Dissolution: Dissolve the chromatographed solid in a minimal volume of boiling Chloroform ( CHCl3​ ).

  • Anti-Solvent Addition: Slowly add Hexane dropwise while maintaining the heat until the solution becomes slightly cloudy (the cloud point).

  • Clarification & Incubation: Add 1-2 drops of CHCl3​ until the solution just clears. Remove from heat, allow it to cool ambiently to room temperature, and then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting pale-yellow/white crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum.

IV. Troubleshooting Guides & FAQs

Q: My isolated product is contaminated with a white solid that streaks heavily on TLC. What is it, and how do I remove it? A: This is residual m-chlorobenzoic acid (m-CBA). This occurs if the NaHCO3​ wash was insufficient or if the pH of the aqueous layer dropped below 8 during extraction.

  • Corrective Action: Redissolve the contaminated solid in DCM and wash vigorously with 1 M NaOH or saturated NaHCO3​ . Verify the aqueous layer is basic, then wash the organic layer with brine, dry, and reconcentrate.

Q: I observe a highly polar spot ( Rf​ < 0.1) on my TLC that co-elutes with my product during chromatography. How can I prevent this? A: You have formed the 2-(methylsulfonyl)quinoline N-oxide, a byproduct of over-oxidation. The basic quinoline nitrogen is susceptible to oxidation by excess m-CPBA.

  • Corrective Action: This cannot be easily reversed. To prevent it in future batches, strictly control the stoichiometry of m-CPBA (exactly 2.0 to 2.1 equivalents are needed to go from thioether to sulfone) and maintain the reaction temperature at 0 °C.

Q: My product is a viscous oil instead of a solid after column chromatography. How do I induce crystallization? A: Trace amounts of ethyl acetate or DCM trapped in the matrix can depress the melting point, leaving the product as a viscous oil.

  • Corrective Action: Triturate the oil with ice-cold diethyl ether or hexane. If it remains an oil, redissolve it in a minimum amount of hot ethanol and let it cool slowly. Scratching the inside of the Erlenmeyer flask with a glass stirring rod will provide the kinetic nucleation sites needed to induce crystallization.

Q: Can I use hydrogen peroxide ( H2​O2​ ) instead of m-CPBA to avoid m-CBA contamination entirely? A: Yes, oxidation can be achieved using 30% H2​O2​ in acetic acid or with a catalytic amount of sodium tungstate. However, these methods often require elevated temperatures (60–80 °C), which exponentially increases the risk of N-oxide formation on the quinoline core. m-CPBA remains the gold standard for precise, low-temperature conversions in quinoline chemistry.

V. References

1.[1] Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. The Journal of Organic Chemistry - ACS Publications. 1 2.[2] Supporting Information: Selective Oxidation of (Hetero)Sulfides with Molecular Oxygen under Clean Conditions. The Royal Society of Chemistry. 2

Sources

Technical Support Center: Resolving Peak Overlap in 2-(Methylsulfonyl)quinoline NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers in elucidating complex heteroaromatic systems. The ¹H NMR spectrum of 2-(Methylsulfonyl)quinoline is notoriously difficult to assign due to severe signal overlap in the aromatic region (7.5–8.5 ppm).

This guide provides self-validating, step-by-step methodologies to disentangle these complex spin systems, focusing on the causality behind the physical chemistry of your sample.

The Causality of Aromatic Overlap

Before adjusting spectrometer parameters, we must understand the molecular behavior of 2-(methylsulfonyl)quinoline in solution. Overlap in this molecule arises from three compounding factors:

  • Electronic Environment: The quinoline core is an electron-deficient heteroaromatic system. The addition of the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) at C2 further deshields the adjacent H3 and H4 protons, pushing their chemical shifts downfield into the exact region where the inherently deshielded H8 proton resonates[1].

  • Homonuclear Scalar Coupling ( JHH​ ): Extensive ortho- and meta-couplings split the aromatic signals into broad multiplets, expanding their footprint on the frequency axis and obscuring adjacent peaks[2].

  • Supramolecular Aggregation: Quinolines undergo concentration-dependent, offset face-to-face π−π stacking in solution. This self-association alters the local magnetic environment, causing unpredictable, concentration-dependent chemical shifts[3][4].

Troubleshooting Workflows & Methodologies

The following protocols are designed as a self-validating system. Proceed sequentially; if a step resolves your overlap, the workflow is complete. If overlap persists, the protocol natively dictates the next escalation.

NMR_Workflow Start 1D ¹H NMR Acquired (Severe Aromatic Overlap) Conc Assess Concentration (π-π Stacking Effects) Start->Conc Dilute Dilute Sample (e.g., 1 mg/mL) Conc->Dilute High Concentration Solvent Aromatic Solvent Induced Shift (ASIS) with C6D6 Conc->Solvent Low Concentration Dilute->Solvent Overlap Persists Resolved Signals Resolved & Assigned Successfully Dilute->Resolved Overlap Resolved TwoD 2D NMR Techniques (COSY / HSQC) Solvent->TwoD Overlap Persists Solvent->Resolved Overlap Resolved PureShift Pure Shift NMR (Zangger-Sterk Decoupling) TwoD->PureShift Multiplets Still Obscured TwoD->Resolved Connectivity Mapped PureShift->Resolved Singlets Extracted

Logical workflow for resolving NMR peak overlaps in substituted quinolines.

Protocol A: Disrupting Aggregation and Exploiting ASIS

Causality: If your peaks are broad or their shifts drift between batches, π−π stacking is occurring. Dilution minimizes this[3]. If overlap persists, switching from a non-aromatic solvent (CDCl₃) to an aromatic one (C₆D₆) creates specific, transient collision complexes. The magnetic anisotropy of the benzene ring differentially shields the quinoline protons (Aromatic Solvent Induced Shift, ASIS), often pulling overlapping multiplets apart[5].

Step-by-Step Methodology:

  • Baseline Acquisition: Prepare 5 mg of 2-(methylsulfonyl)quinoline in 0.6 mL CDCl₃. Acquire a standard 1D ¹H NMR (ns=16, d1=2s).

  • Dilution Test: Dilute the sample to 1 mg/mL. Re-acquire the spectrum. Validation: If the aromatic peaks shift or sharpen, aggregation was present.

  • Solvent Exchange: If overlap remains, evaporate the CDCl₃ under a gentle stream of N₂. Reconstitute the sample in 0.6 mL Benzene- d6​ (C₆D₆).

  • ASIS Acquisition: Acquire the ¹H NMR. Compare the Δδ (chemical shift difference) between the two solvents to identify newly resolved multiplets.

Protocol B: 2D Heteronuclear Correlation (HSQC)

Causality: When 1D methods fail, we must spread the data into a second orthogonal dimension. While COSY identifies homonuclear coupling[5], it often suffers from the same diagonal overlap as the 1D spectrum. HSQC correlates protons to their directly attached ¹³C atoms. Because the ¹³C chemical shift range is vast, protons that overlap in the ¹H dimension are easily resolved by the distinct chemical shifts of their parent carbons[6].

Step-by-Step Methodology:

  • Probe Tuning: Tune and match the probe for both ¹H and ¹³C. Lock on the solvent deuterium signal and shim rigorously (Z1-Z5).

  • Parameter Setup: Load the standard gradient-enhanced HSQC pulse program (e.g., hsqcetgp).

  • Spectral Width: Set the ¹H (F2) spectral width to encompass the aromatic and aliphatic regions (e.g., 12 ppm). Set the ¹³C (F1) width to 160 ppm.

  • Acquisition: Set the number of increments (TD in F1) to at least 256 to ensure sufficient resolution in the carbon dimension. Use 2-4 scans per increment.

  • Processing: Apply a squared sine-bell window function in both dimensions. Zero-fill the F1 dimension to 1024 points before the 2D Fourier transform to enhance digital resolution.

Protocol C: Pure Shift ¹H NMR (Zangger-Sterk Decoupling)

Causality: If you require ultra-high resolution in a 1D format (e.g., for precise quantitative integration), Pure Shift NMR is the gold standard. This technique uses slice-selective excitation and weak pulsed field gradients to suppress homonuclear scalar coupling ( JHH​ ). The result is a spectrum where every multiplet collapses into a single, sharp line, effectively increasing resolution by an order of magnitude[2][7][8].

Step-by-Step Methodology:

  • Calibration: Calibrate the 90° and 180° ¹H pulses. For the Zangger-Sterk method, calibrate a selective 180° pulse (typically a 20–50 ms Gaussian cascade).

  • Gradient Setup: Set the slice-selection gradient to a weak value (typically 1-3% of the maximum gradient strength) to avoid diffusion-induced signal loss.

  • Acquisition: Load the pure shift pulse sequence (e.g., zsqf). The experiment is acquired as a pseudo-2D dataset where the evolution time is incremented in sync with the spatial encoding[7].

  • Reconstruction: Process the pseudo-2D data using the spectrometer's pure shift routine (e.g., typing pshift in TopSpin). The software will reconstruct a 1D FID containing only the decoupled singlets.

Quantitative Data Reference

To assist in your assignments, the table below summarizes the typical chemical shift environments for 2-(methylsulfonyl)quinoline and identifies the specific protons most prone to overlap.

Table: Typical Chemical Shift Ranges and Overlap Zones (CDCl₃, 400 MHz)

Proton / GroupTypical δ (ppm)MultiplicityCommon Overlap ConflictsStructural / Electronic Causality
-SO₂CH₃ 3.35 - 3.45SingletNoneHighly deshielded by the sulfone group; sharp and isolated.
H3 8.10 - 8.25DoubletOverlaps with H8Deshielded by the adjacent electron-withdrawing -SO₂CH₃ group.
H4 8.30 - 8.45DoubletNone (Usually distinct)Deshielded by the proximity to the heteroaromatic nitrogen and ring current.
H5 7.85 - 7.95DoubletOverlaps with H7Affected by carbocyclic ring substituents; typical aromatic resonance.
H6 7.65 - 7.75Triplet (td)Overlaps with H7Furthest from the heteroatom; typically the most upfield aromatic signal.
H7 7.75 - 7.85Triplet (td)Overlaps with H5 & H6Intermediate electron density; prone to severe multiplet mixing.
H8 8.15 - 8.25DoubletOverlaps with H3Deshielded by the adjacent quinoline nitrogen lone pair.

Frequently Asked Questions (FAQs)

Q: I ran a COSY experiment, but the cross-peaks in the 7.7–8.0 ppm region are still a single unresolved blob. What is the next logical step? A: COSY relies on homonuclear coupling, so if the 1D peaks overlap heavily, their diagonal and cross-peaks will often overlap in the 2D plane as well. You should immediately pivot to a heteronuclear experiment like HSQC[5]. Because the attached carbons for H5, H6, and H7 have significantly different chemical shifts (typically spread between 125–135 ppm), the HSQC will cleanly separate these protons along the Y-axis[6].

Q: Will changing the sample temperature help resolve the quinoline aromatic peaks? A: Generally, no. While temperature variation is excellent for resolving exchangeable protons (like -OH or -NH) or studying conformational dynamics, the quinoline ring is a rigid, planar system. Temperature changes will minimally affect the chemical shifts of the non-exchangeable aromatic protons[3]. Focus on solvent changes (ASIS) or Pure Shift techniques instead.

Q: Why does the Pure Shift NMR experiment take so much longer than a standard 1D ¹H NMR? A: Pure Shift NMR (like the Zangger-Sterk method) is actually acquired as a pseudo-2D experiment. The spectrometer applies selective excitation across different physical slices of the NMR tube, requiring multiple increments to build up the data before the software reconstructs it into a 1D spectrum[7]. While it takes ~10-15 minutes compared to 1 minute for a standard 1D, the time saved in data interpretation is immense.

References

  • UNCW Institutional Repository - Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. (Adam Beck). URL: [Link]

  • TSI Journals - 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. URL:[Link]

  • University of Wyoming NMR Facility - Pure Shift NMR. URL: [Link]

  • ACS Publications (Analytical Chemistry) - Giving Pure Shift NMR Spectroscopy a REST: Ultrahigh-Resolution Mixture Analysis. URL:[Link]

Sources

Technical Support Center: Storage and Handling of 2-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Methylsulfonyl)quinoline. This guide is designed for researchers and drug development professionals who require high-fidelity preservation of this highly reactive intermediate. Because of its unique electronic properties, improper storage of this compound is a leading cause of downstream synthetic failures.

Diagnostic Overview: The Chemical Vulnerability

2-(Methylsulfonyl)quinoline is a versatile building block in medicinal chemistry, primarily because the 2-methylsulfonyl moiety acts as an exceptional leaving group for functionalization[1]. However, this exact property makes the compound chemically fragile. The strongly electron-withdrawing sulfonyl group (-SO₂CH₃) amplifies the inherent electron deficiency of the quinoline C2 position. Consequently, this site is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . Even weak nucleophiles, such as atmospheric water, can easily displace the sulfonyl group, leading to rapid degradation.

Troubleshooting & FAQs

Q: Why does my purified 2-(methylsulfonyl)quinoline degrade into a white/off-white precipitate when left on the benchtop overnight? A: The degradation is driven by atmospheric moisture. Water acts as a nucleophile, attacking the highly electrophilic C2 position of the quinoline ring. This SₙAr reaction displaces the methylsulfinate leaving group, resulting in the formation of 2-hydroxyquinoline, which rapidly tautomerizes to the thermodynamically stable 2-quinolone. Literature on analogous 2-sulfonyl azines confirms that decomposition can occur within 24 hours under normal atmospheric conditions, necessitating strict anhydrous handling[2].

Q: How can I confirm if my batch has degraded before using it in a downstream cross-coupling or amination reaction? A: You must treat your storage protocol as a self-validating system. Validate the integrity of your batch using ¹H NMR spectroscopy before use. In an intact sample, the methyl protons of the sulfonyl group appear as a sharp singlet around δ 3.2–3.4 ppm. If degradation has occurred, this peak will diminish, and you will observe a new broad singlet corresponding to the amide proton (NH) of the 2-quinolone tautomer (typically >9.0 ppm in DMSO-d₆), along with upstream shifts in the aromatic protons due to the loss of the electron-withdrawing sulfonyl group.

Q: Can I store the compound in a standard laboratory refrigerator (4°C) to prevent degradation? A: No, temperature control alone is insufficient. While lower temperatures slow the kinetic rate of hydrolysis, standard refrigerators have high internal humidity. If the container is not hermetically sealed under an inert atmosphere, moisture will condense on the cold compound, accelerating the SₙAr hydrolysis. The 2-methylsulfonyl group is specifically designed to be easily displaced by nucleophiles[1], making absolute moisture exclusion the primary storage directive.

Stability Data Matrix

To assist in experimental planning, the following table summarizes the quantitative stability profile of 2-(methylsulfonyl)quinoline under various conditions.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradation Mechanism
Benchtop (Open) Ambient Air20°C to 25°C< 24 HoursRapid SₙAr by atmospheric H₂O
Refrigerator (Sealed) Ambient Air4°C3 to 7 DaysCondensation-induced hydrolysis
Desiccator Dry Air20°C to 25°C2 to 4 WeeksSlow hydrolysis from residual moisture
Glovebox Argon (O₂ < 1ppm)20°C to 25°C> 6 MonthsNone (Thermodynamically stable)
Freezer (Sealed) Argon-20°C> 1 YearNone
Standard Operating Procedure (SOP): Anhydrous Aliquoting and Storage

To ensure a fail-safe storage system, follow this detailed, step-by-step methodology immediately post-purification:

Step 1: Swift Purification & Drying Immediately following chromatographic isolation, remove all residual solvents using a high-vacuum line (< 0.1 Torr) for at least 2 hours. Causality: Prolonged exposure on a rotary evaporator introduces ambient air; swift high-vacuum drying removes trace water alongside organic solvents.

Step 2: Inert Transfer Transfer the flask containing the dried compound directly into an Argon-filled glovebox. Causality: Argon is preferred over Nitrogen as it is denser than air, providing a superior protective blanket against trace moisture during handling[2].

Step 3: Single-Use Aliquoting Weigh the compound into single-use, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the risk of introducing ambient moisture into the master batch during subsequent experiments. Amber glass prevents potential photo-induced radical side reactions.

Step 4: Hermetic Sealing Cap the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial with Parafilm to create a secondary moisture barrier.

Step 5: Secondary Containment & Temperature Control Place the sealed vials into a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag) containing active indicating desiccant (e.g., Drierite). Store the secondary container in a -20°C freezer. Critical Step: When retrieving a vial for an experiment, allow it to warm to room temperature before opening. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the compound, instantly initiating the degradation cascade.

Workflow & Mechanistic Visualization

G cluster_improper Improper Handling (Ambient) cluster_proper Best-Practice SOP (Inert) A Purified 2-(Methylsulfonyl)quinoline C Exposure to Atmospheric Moisture A->C Air Exposure B Transfer to Argon Glovebox A->B Immediate Transfer D SNAr Attack by H2O at C2 Position C->D E Degradation: 2-Quinolone Formation D->E F Aliquot into Single-Use Amber Vials B->F G Seal with PTFE Caps & Parafilm F->G H Store at -20°C over Desiccant G->H

Workflow for 2-(Methylsulfonyl)quinoline handling to prevent moisture-induced SNAr degradation.

References
  • [1] Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [2] Electronic Supplementary Material (ESI) for Chemical Science | Chemical Science - The Royal Society of Chemistry. URL:[Link]

Sources

Validation & Comparative

Spectroscopic Comparison and Synthetic Profiling of 2-(Methylthio)quinoline vs. 2-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure. Modifying the substituents at the 2-position of the quinoline ring drastically alters the molecule's electronic landscape, reactivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison between 2-(Methylthio)quinoline and its oxidized counterpart, 2-(Methylsulfonyl)quinoline . By analyzing the causality behind their spectroscopic differences and detailing a self-validating synthetic workflow, this guide equips researchers with the mechanistic insights necessary to leverage these compounds in advanced drug discovery programs.

Electronic & Mechanistic Context

The fundamental difference between 2-(methylthio)quinoline and 2-(methylsulfonyl)quinoline lies in the oxidation state of the sulfur atom, which dictates the electronic behavior of the substituent:

  • Thioether (-SCH₃): The sulfur atom possesses two lone pairs. Through resonance, it acts as an electron-donating group (EDG) to the quinoline π-system, increasing electron density on the ring.

  • Sulfone (-SO₂CH₃): The addition of two highly electronegative oxygen atoms transforms the sulfur into a hexavalent center. The lone pairs are consumed, and the group becomes a powerful electron-withdrawing group (EWG) via the inductive effect[1].

This electronic inversion is the root cause of the drastic shifts observed in their spectroscopic data and their divergent chemical reactivity.

Spectroscopic Fingerprinting

The structural transformation from a thioether to a sulfone leaves a distinct, quantifiable footprint across all major spectroscopic modalities.

Logical Relationship of Spectroscopic Changes

SpectroscopicLogic A Sulfur Oxidation State B Thioether (-SCH3) Oxidation State: -2 A->B C Sulfone (-SO2CH3) Oxidation State: +2 A->C D NMR: Shielded Protons (~2.7 ppm) B->D EDG Resonance E IR: Weak C-S Stretch (~650 cm⁻¹) B->E Low Dipole Moment F NMR: Deshielded Protons (~3.1 - 3.4 ppm) C->F EWG Inductive Effect G IR: Strong S=O Stretches (~1150 & 1300 cm⁻¹) C->G High Dipole Moment

Diagram 1: Causality of spectroscopic shifts based on the sulfur oxidation state.

Quantitative Data Comparison

Table 1: Nuclear Magnetic Resonance (NMR) Profiling

Parameter 2-(Methylthio)quinoline 2-(Methylsulfonyl)quinoline Causality / Mechanism
¹H NMR (-CH₃) ~2.71 ppm (singlet) ~3.10 - 3.40 ppm (singlet) Electronegative oxygen atoms in the sulfone withdraw electron density via induction, heavily deshielding the methyl protons[1][2].
¹³C NMR (-CH₃) ~13.7 - 14.1 ppm ~40.0 - 45.0 ppm The strong inductive effect of the -SO₂- group pulls electron density from the adjacent carbon, shifting it downfield[1].

| Aromatic Protons | Standard quinoline range | Shifted slightly downfield | The EWG nature of the sulfone pulls electron density from the entire quinoline π-system, deshielding the ring protons. |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Profiling

Parameter 2-(Methylthio)quinoline 2-(Methylsulfonyl)quinoline Causality / Mechanism
IR (C-S stretch) ~650 - 700 cm⁻¹ (Weak) N/A The low dipole moment change during C-S bond vibration results in weak IR absorption.
IR (S=O stretch) N/A ~1300 cm⁻¹ (Asymmetric)~1150 cm⁻¹ (Symmetric) Highly polarized S=O bonds create a massive dipole moment change during vibration, yielding intense, diagnostic bands[1][2].

| Mass Spec (M⁺) | m/z 175 | m/z 207 | Addition of two oxygen atoms (+32 Da). Sulfones also exhibit a characteristic loss of SO₂ (-64 Da) during mass fragmentation[1]. |

Experimental Methodology

To objectively compare these compounds, one must understand how they are interconverted. The oxidation of the thioether to the sulfone is a standard procedure in medicinal chemistry, relying on electrophilic oxygen transfer.

Synthetic Workflow

SyntheticWorkflow A 2-(Methylthio)quinoline (Lipophilic, Nucleophilic Sulfur) B m-CPBA (2.2 eq) in CH2Cl2 (Electrophilic Oxygen Transfer) A->B Oxidation Step 1 C Intermediate Sulfoxide (Transient Species) B->C Fast D 2-(Methylsulfonyl)quinoline (Polar, EWG, SNAr Substrate) C->D Oxidation Step 2 (Slower) E NaHCO3 Wash (Removes m-CBA Byproduct) D->E Workup & Purification

Diagram 2: Step-by-step synthetic workflow for the oxidation of thioether to sulfone.

Self-Validating Protocol: m-CPBA Oxidation

Objective: To quantitatively oxidize the thioether to the sulfone while preventing over-oxidation to the quinoline N-oxide.

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 2-(methylthio)quinoline (0.92 g, 3.0 mmol) in 25 mL of dry CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar[1].

    • Causality: CH₂Cl₂ is utilized as an aprotic, non-nucleophilic solvent that readily dissolves both the starting material and the oxidant without participating in the reaction.

  • Controlled Oxidation: Cool the solution to 0 °C using an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, 1.14 g, 6.6 mmol, 2.2 eq) dissolved in 25 mL of CH₂Cl₂ dropwise over 30 minutes[1].

    • Causality: The dropwise addition at 0 °C controls the exothermic electrophilic oxygen transfer. Using exactly 2.2 equivalents ensures complete conversion of the intermediate sulfoxide to the sulfone, while minimizing the risk of forming the quinoline N-oxide.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[1].

    • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The starting thioether is highly lipophilic (high Rf). As the reaction progresses, a transient, highly polar sulfoxide intermediate (very low Rf) will appear and then be consumed to form the final sulfone product (moderate-low Rf). The complete disappearance of the high Rf spot validates reaction completion.

  • Quenching and Purification: Transfer the mixture to a separatory funnel and wash vigorously with 10% aqueous NaHCO₃ (3 x 25 mL)[1].

    • Causality: As m-CPBA transfers its oxygen, it is reduced to m-chlorobenzoic acid (m-CBA), which is highly soluble in CH₂Cl₂. The basic NaHCO₃ wash deprotonates m-CBA, converting it into a water-soluble sodium salt.

    • Self-Validation: The cessation of CO₂ gas evolution (bubbling) during the NaHCO₃ wash indicates that all acidic byproducts have been successfully neutralized and partitioned into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 2-(methylsulfonyl)quinoline as a solid[1].

Applications in Drug Development

The decision to utilize a methylthio versus a methylsulfonyl group is rarely arbitrary in drug design; it is a calculated structural maneuver:

  • Pharmacokinetic Tuning: The methylthio group is lipophilic, which can aid in cell membrane permeability but may result in poor aqueous solubility. Oxidizing it to a sulfone introduces two potent hydrogen-bond acceptors, significantly increasing the polar surface area (PSA) and aqueous solubility of the drug candidate[2].

  • Synthetic Utility (SNAr): The 2-position of quinoline is naturally electrophilic. The addition of the strongly electron-withdrawing sulfonyl group supercharges this electrophilicity. Consequently, the 2-methylsulfonyl group acts as an exceptional leaving group. It can be easily displaced by primary and secondary amines under mild conditions to afford 2-aminoquinolines—a motif ubiquitous in antimalarial drugs, antibacterial agents, and protein kinase inhibitors[1].

References

  • Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC.

Sources

A Senior Application Scientist's Guide to Benchmarking 2-(Methylsulfonyl)quinoline Derivatives in In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic aromatic system, composed of a fused benzene and pyridine ring, serves as the foundational framework for drugs with a vast range of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6] The 2-(methylsulfonyl)quinoline moiety, in particular, has emerged as a critical pharmacophore in the design of targeted therapies, especially kinase inhibitors.[7][8] The potent electron-withdrawing nature of the methylsulfonyl group often enhances binding affinity and selectivity for specific enzyme targets.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the in vitro performance of novel 2-(methylsulfonyl)quinoline derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation pipeline from initial target engagement to cellular efficacy.

The Benchmarking Funnel: A Multi-Tiered In Vitro Strategy

A successful benchmarking strategy does not rely on a single assay. Instead, it employs a tiered approach, often called a "funnel," to progressively characterize compounds. This strategy efficiently filters candidates, ensuring that only the most promising derivatives advance, saving valuable time and resources. Our approach consists of three critical stages:

  • Tier 1: Biochemical Assays - Does the compound hit its intended molecular target? These assays use purified enzymes to quantify direct inhibition.

  • Tier 2: Cell-Based Viability Assays - Does the compound kill or inhibit the growth of relevant (e.g., cancer) cells? These assays measure the overall phenotypic effect on cell health.

  • Tier 3: Mechanistic Cell-Based Assays - Does the compound engage and inhibit the target within the complex cellular environment? These assays confirm the mechanism of action.

cluster_0 Benchmarking Workflow A Library of 2-(Methylsulfonyl)quinoline Derivatives B Tier 1: Biochemical Assay (e.g., Kinase Activity Assay) A->B Screening C Data: IC50 Values (Direct Target Potency) B->C Quantify D Tier 2: Cell-Based Assay (e.g., MTT Viability Assay) C->D Potent Hits Advance E Data: GI50 Values (Cellular Efficacy) D->E Quantify F Tier 3: Mechanistic Assay (e.g., Western Blot) E->F Active Hits Advance G Data: Target Modulation (On-Target Effect Confirmed) F->G Validate H Lead Candidate Selection G->H Synthesize Data

Caption: The In Vitro Benchmarking Funnel.

Tier 1: Biochemical Assays for Direct Target Engagement

The first and most direct test is to determine if a compound can inhibit its purified target enzyme in a cell-free system. For 2-(methylsulfonyl)quinoline derivatives, which frequently target protein kinases, radiometric or fluorescence-based kinase activity assays are the gold standard.[9][10]

Principle of Kinase Activity Assays: These assays measure the phosphorylation of a substrate by a specific kinase.[11] The amount of phosphorylation is quantified, often by detecting the amount of ATP consumed or the amount of phosphorylated substrate produced. A potent inhibitor will prevent substrate phosphorylation, resulting in a low signal. The key output metric is the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]

Featured Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a robust, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Protocol:

  • Kinase Reaction Preparation: In a 384-well plate, add the kinase, its specific substrate, and ATP to a buffer solution.

  • Compound Addition: Add the 2-(methylsulfonyl)quinoline derivatives across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiate Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated into ATP.

  • Measure Luminescence: The newly synthesized ATP is used in a luciferase reaction, generating a light signal that is directly proportional to the initial kinase activity. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Causality & Trustworthiness:

  • Why use ATP concentration near the Km? To ensure fair comparison between inhibitors, especially ATP-competitive ones, the ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the specific kinase.[9] This standardizes the conditions and provides more comparable IC50 values across different studies.

  • Controls are Non-Negotiable: The positive control (DMSO vehicle) defines 100% kinase activity, while the negative control (no enzyme) defines the background signal. These are essential for data normalization and validating the assay window.

Comparative Data (Hypothetical):

DerivativeTarget KinaseIC50 (nM)
MSQ-001 Kinase A15
MSQ-002 Kinase A250
MSQ-003 Kinase A8
Staurosporine Kinase A5

Staurosporine is a well-known, potent, non-selective kinase inhibitor often used as a positive control.

Tier 2: Cell Viability Assays for Cellular Efficacy

A compound that is potent in a biochemical assay must also be capable of entering a cell and exerting a biological effect. Cell viability assays measure the overall health of a cell population after treatment with a compound.[12] They are a crucial indicator of a compound's potential as a therapeutic agent, such as an anticancer drug.[13][14]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of living, metabolically active cells.[15][16]

Featured Protocol: MTT Cell Viability Assay

Experimental Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., MCF-7 breast cancer cells for an anticancer agent) into a 96-well plate at a predetermined density and allow them to adhere overnight.[7][17]

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-(methylsulfonyl)quinoline derivatives for a set duration (e.g., 48 or 72 hours).[17]

  • Add MTT Reagent: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL) to each well.[18] Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[18][19]

  • Solubilize Formazan: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.[16][19]

  • Measure Absorbance: Read the absorbance of the wells on a microplate spectrophotometer, typically at a wavelength of 570 nm.[16][18]

  • Data Analysis: Normalize the data to untreated control cells (100% viability) and calculate the GI50 (or IC50), the concentration at which cell growth is inhibited by 50%.

Causality & Trustworthiness:

  • Why Choose a Specific Cell Line? The choice of cell line is critical. For a kinase inhibitor, you should select a cell line where the target kinase is known to be a key driver of cell proliferation or survival. This provides a direct link between target inhibition and the observed phenotype.

  • Seeding Density Matters: Plating too few cells can lead to high variability, while too many can result in overgrowth and nutrient depletion, confounding the results. An optimal seeding density ensures cells are in a logarithmic growth phase during the experiment.

Comparative Data (Hypothetical):

DerivativeCell LineGI50 (µM) after 72h
MSQ-001 MCF-70.5
MSQ-002 MCF-7> 50
MSQ-003 MCF-70.08
Doxorubicin MCF-70.15

Doxorubicin is a standard chemotherapeutic agent used as a positive control.

Tier 3: Mechanistic Confirmation with Western Blotting

A compound might kill cells via off-target toxicity rather than by inhibiting its intended target. Therefore, it is essential to confirm the mechanism of action within the cell. Western blotting is a powerful technique to visualize changes in protein levels and, crucially for kinase inhibitors, their phosphorylation status.[20][21]

Principle of Western Blotting: This technique separates proteins by size using gel electrophoresis, transfers them to a solid membrane, and then uses specific antibodies to detect the protein of interest.[22][23] For a kinase inhibitor, one would probe for both the total level of a downstream substrate protein and its phosphorylated form. A successful on-target inhibitor will decrease the level of the phosphorylated protein without affecting the total protein level.

cluster_1 PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation promotes Inhibitor MSQ Derivative (Kinase Inhibitor) Inhibitor->Akt blocks phosphorylation

Caption: Inhibition of a kinase (e.g., Akt) in a signaling pathway.

Featured Protocol: Western Blot for Phospho-Protein Levels

Experimental Protocol:

  • Cell Treatment & Lysis: Treat cells (e.g., MCF-7) with the active compounds (MSQ-001, MSQ-003) at concentrations around their GI50 values for a short period (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[21][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein from each sample onto a polyacrylamide gel. Run an electric current to separate the proteins based on their molecular weight.[22]

  • Protein Transfer: Electrically transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[22][23]

  • Blocking: Block the membrane with a protein-rich solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding.[21][23]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's downstream substrate (e.g., anti-phospho-S6K).

    • Incubate a second, identical membrane with a primary antibody for the total form of the substrate (e.g., anti-total-S6K).

  • Secondary Antibody & Detection: Wash the membranes and incubate with a secondary antibody conjugated to an enzyme (like HRP). Add a chemiluminescent substrate and capture the light signal with an imaging system.[23]

  • Analysis: Compare the band intensity for the phospho-protein in treated versus untreated samples. A decrease in the phospho-protein band, with no change in the total protein band, confirms on-target activity.

Synthesizing the Data: From Bench to Insight

By integrating the data from all three tiers, a comprehensive profile of each 2-(Methylsulfonyl)quinoline derivative emerges.

  • MSQ-001: Shows good biochemical potency (15 nM) and translates to sub-micromolar activity in cells (0.5 µM). This suggests good target engagement and reasonable cell permeability.

  • MSQ-002: Is weak biochemically (250 nM) and inactive in cells (>50 µM). This compound is a clear candidate for de-prioritization.

  • MSQ-003: Is highly potent in both the biochemical (8 nM) and cellular (80 nM) assays. This strong correlation suggests excellent target engagement, cell permeability, and on-target efficacy. Western blot results showing a dose-dependent decrease in a downstream phospho-protein would confirm it as a high-priority lead candidate for further development.

This structured, data-driven approach ensures that decisions are based on a holistic understanding of a compound's properties, maximizing the potential for identifying truly promising therapeutic candidates.

References

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Wissing, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Davarani, S. S. H., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PubMed. Retrieved from [Link]

  • Kinase/Enzyme Assays. (n.d.). PharmaLegacy | Preclinical Pharmacology CRO. Retrieved from [Link]

  • Davarani, S. S. H., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. PMC. Retrieved from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). JOVE. Retrieved from [Link]

  • Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. Retrieved from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]

  • Nayyar, A., & Jain, R. (2020). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Retrieved from [Link]

  • El-Azab, A. S., et al. (2017). Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. Retrieved from [Link]

  • Wang, Z., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • Szałapska-Szewczyk, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • Szałapska-Szewczyk, K., et al. (2024). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. Retrieved from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). ProQuest. Retrieved from [Link]

  • Liddle, J., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Zaraei, S.-O., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved from [Link]

  • Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • de Paula, M. F. M., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. Retrieved from [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC. Retrieved from [Link]

  • Iannelli, P., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Retrieved from [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (n.d.). PMC. Retrieved from [Link]

  • Gupta, H., et al. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (n.d.). RSC Publishing. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(Methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Protocol for 2-(Methylsulfonyl)quinoline

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive intermediates into drug development workflows. 2-(Methylsulfonyl)quinoline is a powerful synthetic building block, primarily utilized for its exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) to generate 2-substituted quinoline derivatives [1]. However, this exact chemical utility renders it a significant occupational hazard. This guide provides a self-validating, causality-driven protocol for handling this compound, ensuring that your operational procedures protect both personnel and scientific integrity.

Mechanistic Risk Assessment: The "Why" Behind the Hazard

To design an effective safety protocol, we must first understand the molecular behavior of 2-(Methylsulfonyl)quinoline. The hazard profile is bipartite, stemming from its two primary structural motifs:

  • The 2-Methylsulfonyl Electrophile: The methylsulfonyl moiety (-SO2CH3) at the 2-position of the electron-deficient quinoline ring is a premier leaving group. In synthetic chemistry, it is readily displaced by amines or alkoxides to form functionalized quinolines [1]. In a biological context, this makes the molecule a potent electrophile capable of reacting indiscriminately with cellular nucleophiles, such as the thiol groups of glutathione (GSH) or cysteine residues in proteins. This covalent binding can trigger severe sensitization, hepatotoxicity, and cellular apoptosis [2].

  • The Quinoline Scaffold: The parent quinoline core is a known toxicant. It is classified under GHS as a Category 1B Carcinogen and a Category 2 Mutagen [3]. Its planar aromatic structure allows it to intercalate into DNA, while cytochrome P450-mediated bioactivation can generate highly reactive epoxide intermediates.

ToxicityMechanism A 2-(Methylsulfonyl)quinoline B 2-Methylsulfonyl Group (Leaving Group) A->B C Quinoline Scaffold (Planar Aromatic) A->C D Nucleophilic Aromatic Substitution (SNAr) with Cellular Nucleophiles (GSH, Proteins) B->D E DNA Intercalation & Cytochrome P450 Bioactivation C->E F Covalent Protein Binding (Sensitization / Hepatotoxicity) D->F G Genotoxicity & Suspected Carcinogenicity E->G

Mechanistic toxicity pathway of 2-(Methylsulfonyl)quinoline via SNAr and intercalation.

Mandatory Personal Protective Equipment (PPE) Matrix

Because of its dual threat—systemic toxicity via dermal absorption and high chemical reactivity—standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to:

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Face Snug-fitting chemical splash goggles (EN 166/ANSI Z87.1) + Full face shield.Protects against micro-particulate aerosolization during weighing and splash hazards during SNAr reactions.
Dermal (Hands) Double-gloving: Inner layer of Nitrile (0.11 mm), Outer layer of Butyl rubber or Neoprene.Nitrile provides dexterity; Butyl/Neoprene provides a robust barrier against polar organic solvents (e.g., DMF, DMSO) typically used to dissolve this compound.
Body Tyvek® or equivalent disposable chemical-resistant coverall over a standard lab coat.Prevents microscopic dust accumulation on woven lab coat fabrics, mitigating chronic dermal exposure.
Respiratory N95/FFP3 particulate respirator (if handled outside a closed system).Prevents inhalation of highly reactive, potentially mutagenic airborne particulates.

Operational Workflow: Step-by-Step Handling Protocol

Every step in handling 2-(Methylsulfonyl)quinoline must be designed to minimize exposure to the electrophilic core.

Step 1: Environmental Isolation Conduct all operations, including weighing, inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

Step 2: Anti-Static Dispensing The compound often presents as a crystalline solid or powder. Use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats to prevent electrostatic dispersion of the toxic dust.

Step 3: Closed-System Transfer Once weighed, immediately dissolve the compound in the reaction solvent (e.g., anhydrous DMF or THF) within a sealed vial before transferring it to the main reaction vessel. This transitions the hazard from an unpredictable particulate to a controllable liquid, drastically reducing inhalation risks.

Step 4: Inert Atmosphere Execution Run reactions under an inert atmosphere (Nitrogen or Argon). While the compound itself is not highly pyrophoric, the nucleophiles used in conjunction with it (e.g., sodium hydride, alkoxides) are highly reactive. Maintaining an inert atmosphere prevents premature degradation and uncontrolled side reactions.

Workflow S1 1. Pre-Operation Verify Fume Hood & Don Level B/C PPE S2 2. Dispensing Anti-static weighing in enclosed balance S1->S2 S3 3. Reaction Execution Inert atmosphere (N2/Ar), closed system S2->S3 S4 4. Quenching Add nucleophile (e.g., amine/thiol) to consume excess S3->S4 S5 5. Disposal Segregate as toxic organic waste S4->S5

Step-by-step operational and disposal workflow for 2-(Methylsulfonyl)quinoline.

Decontamination and Disposal Plan

Disposing of unreacted 2-(Methylsulfonyl)quinoline directly into organic waste poses a risk of uncontrolled cross-reactions in the waste carboy. It must be chemically quenched first.

Step 5: Chemical Quenching Before disposal, treat any residual 2-(Methylsulfonyl)quinoline with a mild, inexpensive nucleophile to displace the methylsulfonyl group and neutralize its electrophilic threat.

  • Procedure: Add an aqueous solution of a primary amine (e.g., ethanolamine) or a thiol-based scavenger (like sodium thiosulfate) to the reaction residue. Stir for 2 hours at room temperature. This converts the reactive intermediate into a stable, non-electrophilic adduct.

Step 6: Waste Segregation Once quenched, the resulting mixture contains substituted quinolines. Collect this in a clearly labeled "Toxic Halogenated/Heterocyclic Organic Waste" container. Do not mix with acidic waste, as quinoline derivatives can form soluble, highly mobile salts.

Step 7: Surface Decontamination Wash all spatulas, balances, and hood surfaces with a 10% bleach solution, followed by an ethanol wipe, to degrade any residual quinoline core structures.

References

  • The Journal of Organic Chemistry Vol. 68 No. 10 - ACS Publications. 1

  • Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds - ACS Publications. 2

  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.3

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。